4'-Hydroxychalcone
Description
inhibits TNFalpha-induced NF-κB activation; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859756 | |
| Record name | (E)-4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-25-2, 38239-52-0 | |
| Record name | 4'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4'-Hydroxychalcone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (E)-4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
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| Record name | 4'-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Activity Screening of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxychalcone, a member of the flavonoid family, is a simple yet pharmacologically significant molecule. Structurally characterized by an open C-ring, it consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. This structural simplicity allows for straightforward synthesis and derivatization, making it an attractive scaffold for drug discovery. Found in various natural sources, including fruits, vegetables, and spices, this compound has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the screening of these activities, focusing on its anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | K562 (human erythroleukemia) | NF-κB Luciferase Reporter | 30 µM | [1] |
| 2',4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) (20 strains) | Broth microdilution | 25.0-50.0 µg/mL | [2] |
| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | Not specified | 0.39-12.5 µg/mL | [3] |
| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | 0.39-6.25 µg/mL | [3] |
| Licochalcone A | B-16 (mouse melanoma) | MTT | 25.89 µM | |
| Licochalcone A | 3T3 (mouse fibroblast) | MTT | 33.42 µM | |
| Licochalcone A | A549 (human lung adenocarcinoma) | MTT | 46.13 µM | |
| Prenylated chalcone derivative 12 | MCF-7 (human breast cancer) | MTT | 4.19 ± 1.04 µM | [4] |
| Prenylated chalcone derivative 13 | MCF-7 (human breast cancer) | MTT | 3.30 ± 0.92 µM | [4] |
| Prenylated chalcone derivative 12 | ZR-75-1 (human breast cancer) | MTT | 9.40 ± 1.74 µM | [4] |
| Prenylated chalcone derivative 13 | ZR-75-1 (human breast cancer) | MTT | 8.75 ± 2.01 µM | [4] |
| Prenylated chalcone derivative 12 | MDA-MB-231 (human breast cancer) | MTT | 6.12 ± 0.84 µM | [4] |
| Prenylated chalcone derivative 13 | MDA-MB-231 (human breast cancer) | MTT | 18.10 ± 1.65 µM | [4] |
| Prenylated chalcone derivative 12 | MCF-10F (non-tumorigenic breast) | MTT | 95.76 ± 1.52 µM | [4] |
| Prenylated chalcone derivative 13 | MCF-10F (non-tumorigenic breast) | MTT | 95.11 ± 1.97 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC)
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal calf serum, 100 µg/mL streptomycin, and 100 U/mL penicillin)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10⁴ cells/mL (195 µL per well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 5 µL of varying concentrations of this compound to the wells in triplicate. The final concentration of DMSO should not exceed 0.1%. Include control wells with cells and medium only, and blank wells with medium and 0.1% DMSO.
-
Incubate the plates for 24 to 48 hours.
-
Remove the medium and add 200 µL of phenol red-free medium containing MTT (1 mg/mL) to each well.
-
Incubate for 4 hours.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Wnt/β-catenin
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Flavonoids, including chalcones, have been shown to modulate this pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.[5][6]
Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and potentially through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data for Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | IC50 Value/% Inhibition | Citation |
| This compound | TNFα-induced NF-κB activation | K562 cells | 30 µM | [1] |
| Chalcone derivative C64 | COX-2 Inhibition | RAW 264.7 macrophages | 0.092 µM | [7] |
| Chalcone derivative C64 | 5-LOX Inhibition | RAW 264.7 macrophages | 0.136 µM | [7] |
| Chalcone derivative C64 | Carrageenan-induced paw edema | Male Wistar rats | 78.28% inhibition | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups: control (vehicle), positive control (indomethacin, e.g., 10 mg/kg), and test groups (different doses of this compound).
-
Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway: NF-κB
The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals like TNFα, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by inhibiting proteasome activity, thereby preventing IκBα degradation and subsequent NF-κB activation.[8]
Caption: NF-κB signaling pathway and its inhibition by this compound.
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.
Quantitative Data for Antioxidant Activity
| Compound | Assay | Result | Citation |
| 4-Hydroxychalcone | DPPH radical scavenging | 63.4% inhibition at 200 mmol L⁻¹ |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound solutions (various concentrations in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a test tube, mix 1 mL of each chalcone solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
A control solution containing 1 mL of methanol and 2 mL of DPPH solution is also measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Antimicrobial Activity
This compound and its derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Citation |
| 2,4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) (20 strains) | 25.0-50.0 | [2] |
| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.39-12.5 | [3] |
| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39-6.25 | [3] |
| 4-hydroxy-3-methylchalcone | Staphylococcus aureus | Better than 4-hydroxy-3-methoxychalcone | [9] |
| This compound | Candida albicans | Affects cell wall formation and mitochondrial function | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without the compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against coronaviruses.
Signaling Pathway: EGFR/AKT/ERK1/2
This compound has been shown to inhibit the replication of Human Coronavirus OC43 (HCoV-OC43). Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream AKT/ERK1/2 signaling pathway, which are often hijacked by viruses for their replication.
Caption: EGFR/AKT/ERK1/2 signaling pathway in viral replication and its inhibition by this compound.
Conclusion
This compound is a promising natural product with a broad spectrum of biological activities. Its demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral screening models warrants further investigation. The detailed experimental protocols and elucidated mechanisms of action provided in this guide serve as a valuable resource for researchers and drug development professionals. Future studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate the therapeutic potential of this compound into novel therapeutic agents. The simple structure of this compound also makes it an ideal candidate for further chemical modifications to develop more potent and specific inhibitors for various therapeutic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4'-Hydroxychalcone, a molecule of significant interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers actively engaged in the study and application of this compound.
Core Physicochemical Data
This compound, a member of the chalcone family, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| CAS Number | 2657-25-2 | [1] |
| Appearance | White to pale yellow crystals or powder | [3] |
| Melting Point | 171-172 °C | [1] |
| 173.0-182.0 °C | [3] | |
| 174-178 °C | [4] | |
| Boiling Point (Predicted) | 419.6 ± 45.0 °C | [4] |
| Solubility | ||
| DMSO | 44 mg/mL (196.2 mM)[5], 233.33 mg/mL (1040.49 mM)[6], 30 mg/mL[7] | |
| Ethanol | ~30 mg/mL[7] | |
| Dimethyl formamide (DMF) | ~30 mg/mL[7] | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[7] | |
| Water | Insoluble[8] | |
| pKa (Predicted) | 7.72 ± 0.15 | [4] |
| UV/Vis (λmax) | 228, 322 nm | [7] |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the chemical structure of this compound. The trans configuration of the vinyl double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group (around 3200 cm⁻¹), the carbonyl group (C=O), and the carbon-carbon double bond (C=C).[9]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of this compound.[2]
-
X-ray Crystallography: Single crystal X-ray diffraction studies have been conducted to determine the crystal structure of this compound derivatives. For instance, (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one crystallizes in the orthorhombic crystal system.[10]
Experimental Protocols
3.1. Synthesis of this compound via Claisen-Schmidt Condensation
The most common and effective method for synthesizing this compound is the Claisen-Schmidt condensation.[9][11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with an aromatic ketone (4-hydroxyacetophenone).
Materials and Reagents:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: To this solution, add a solution of NaOH or KOH (a strong base is required) in water or alcohol.[11]
-
Aldehyde Addition: While stirring the mixture at room temperature, slowly add benzaldehyde (1 equivalent).
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/n-hexane).[12]
-
Work-up: Once the reaction is complete (typically after several hours to 24 hours at room temperature), pour the reaction mixture into cold water.[11][12]
-
Neutralization: Neutralize the mixture with a dilute solution of HCl until the pH is acidic, which will cause the product to precipitate.[12]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.[12]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as crystals.[12]
Below is a graphical representation of the synthesis and purification workflow.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
4.1. Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway induced by tumor necrosis factor-alpha (TNFα).[5][6][13] This inhibition is achieved through the inhibition of the 26S proteasome, which prevents the degradation of IκBα.[5][13] As a result, the nuclear translocation of the p50/p65 NF-κB subunits is blocked, leading to the downregulation of NF-κB target gene expression.[5][13]
The following diagram illustrates the inhibitory effect of this compound on the NF-κB pathway.
4.2. Modulation of the EGFR/AKT/ERK1/2 Signaling Pathway
Recent studies have indicated that this compound can inhibit the replication of human coronavirus HCoV-OC43 by targeting the epidermal growth factor receptor (EGFR) signaling pathway.[14] By binding to EGFR, it inhibits the downstream activation of AKT and ERK1/2, which are crucial for viral replication.[14]
The diagram below depicts the role of this compound in the EGFR/AKT/ERK1/2 signaling cascade.
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties and significant biological activities. This guide provides essential data and protocols to support further research and development of this promising compound. The provided information on its synthesis, characterization, and mechanisms of action will be a valuable asset to scientists in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 2657-25-2 [amp.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-Hydroxychalcone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
4'-Hydroxychalcone (CAS: 2657-25-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxychalcone, with the CAS number 2657-25-2, is a naturally occurring chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. As a precursor to flavonoids and isoflavonoids, it has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of this compound, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support research and development efforts.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Melting Point | 171-182 °C | [2][3] |
| Boiling Point | 419.6 ± 45.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol, DMSO, and DMF. | [1][4] |
| pKa (Strongest Acidic) | 9.04 (Predicted) | [5] |
| LogP | 3.650 (Estimated) | [6] |
Spectral Data
| Spectroscopy | Key Features | Reference |
| UV-Vis | Exhibits absorbance in the UVA-UVB region, with a maximum absorption (λmax) that can be influenced by solvent and substitution. | [7] |
| Infrared (IR) | Characteristic peaks for the hydroxyl (-OH) group, carbonyl (C=O) group, and carbon-carbon double bond (C=C) of the enone system. | [8] |
| ¹H NMR | Shows characteristic signals for the aromatic protons and the α,β-unsaturated ketone system. The coupling constant of the vinyl protons is indicative of the trans configuration. | [9] |
| ¹³C NMR | Displays distinct signals for the carbonyl carbon, the α and β carbons of the enone system, and the aromatic carbons. | [10] |
Synthesis and Purification
This compound is commonly synthesized via the Claisen-Schmidt condensation, an aldol condensation reaction between 4-hydroxyacetophenone and benzaldehyde in the presence of a base catalyst.[10]
Experimental Protocol: Synthesis by Aldol Condensation
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[2]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It has been shown to inhibit TNFα-induced NF-κB activation.[4]
Mechanism of Action: this compound inhibits the degradation of IκBα, the inhibitory protein of NF-κB.[4] This prevents the nuclear translocation of the p50/p65 subunits of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[4]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of the test compound.
Materials:
-
A suitable cell line (e.g., HEK293T, K562)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
TNFα (stimulus)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the transfected cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for a defined time (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNFα-stimulated control.[11]
Antioxidant Activity
This compound demonstrates significant antioxidant activity, which is the ability to neutralize harmful free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solutions of varying concentrations in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid (as a positive control)
-
Methanol (as a blank)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add varying concentrations of the this compound solutions to the wells. Include a positive control (ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[3]
Activation of BMP Signaling Pathway
Recent studies have shown that this compound can activate the Bone Morphogenetic Protein (BMP) signaling pathway.[12] This pathway is crucial for various cellular processes, including embryonic development, cell differentiation, and tissue homeostasis. The activation of BMP signaling by small molecules like this compound is an area of active research for potential therapeutic applications. A common method to assess this activity is through a cell-based luciferase reporter assay using a BMP-responsive element.[13]
Conclusion
This compound (CAS 2657-25-2) is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its straightforward synthesis and potent anti-inflammatory and antioxidant effects make it a compound of great interest for further research and development in the fields of medicinal chemistry and pharmacology. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this promising chalcone.
References
- 1. scitepress.org [scitepress.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of 4'-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxychalcone, a prominent member of the chalcone family of natural compounds, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the antioxidant, anti-inflammatory, and anticancer properties of this compound. Detailed experimental protocols for key assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, the known signaling pathways modulated by this compound, including NF-κB, EGFR/AKT/ERK1/2, and Wnt/β-catenin, are visually represented through detailed diagrams to elucidate its mechanisms of action at the molecular level. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties in various in vitro assays. The primary mechanism of its antioxidant activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.
Quantitative Data for Antioxidant Activity
| Assay Type | Test System | Concentration/IC50 | % Inhibition | Reference |
| DPPH Radical Scavenging | Chemical Assay | 200 µM | 63.4% | [Not specified in search results] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Experimental Workflow: DPPH Assay
Anti-inflammatory Activity
In vitro studies have revealed that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Assay Type | Cell Line | Stimulant | Concentration of 4'-HC | IC50 | % Inhibition of Mediator | Reference |
| NF-κB Activation | K562 cells | TNF-α (20 ng/mL) | 20-40 µM | 30 µM | Dose-dependent | [1] |
| IL-1β Secretion | Cryptochrome-null mice kidney tissue | High-salt | 10-40 mg/kg (in vivo) | - | Significant decrease | [2] |
| TNF-α Production | Cryptochrome-null mice kidney tissue | High-salt | 40 mg/kg (in vivo) | - | Significant suppression | [2] |
| NO Production | RAW 264.7 macrophages | LPS | Not Specified | - | Inhibition observed | [3][4] |
| IL-6 Release | RAW 264.7 macrophages | LPS | Not Specified | - | Inhibition observed | [3] |
Experimental Protocol: Inhibition of TNF-α-induced NF-κB Activation
This protocol describes the assessment of this compound's ability to inhibit the activation of the NF-κB signaling pathway induced by Tumor Necrosis Factor-alpha (TNF-α).[1][5]
Materials:
-
K562 (human leukemia) cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Recombinant human TNF-α
-
Luciferase reporter vector (containing NF-κB response elements)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Culture K562 cells in RPMI-1640 medium.
-
Transfect the cells with an NF-κB-dependent luciferase reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the percentage inhibition of NF-κB activation relative to the TNF-α-stimulated control.
-
Signaling Pathway: NF-κB Inhibition by this compound
This compound inhibits the canonical NF-κB signaling pathway.[5] It has been shown to inhibit the proteasome, which prevents the degradation of IκBα.[1][5] This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][5]
Anticancer Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.
Quantitative Data for Anticancer Activity
| Cell Line | Assay Type | Concentration of 4'-HC | IC50 | Effect | Reference |
| Jurkat (T-cell leukemia) | Cytotoxicity | Not Specified | Not Specified | Cytotoxic | [Not specified in search results] |
| MYCN-amplified neuroblastoma (IMR-32, SK-N-BE(2)) | Cytotoxicity (MTT assay) | 5 µM | Not specified | Potent cytotoxin | [6][7] |
| HCT116 (Colon carcinoma) | Cytotoxicity (MTT assay) | Not specified | 37.07 µM (for a 2'-hydroxy derivative) | Cytotoxic | [8] |
| Various cancer cell lines (MCF-7, A549, PC3, HT-29) | Cytotoxicity (MTT assay) | < 20 µg/mL | - | High cytotoxicity for some derivatives | [9] |
| HCT116 (Colon carcinoma) | Apoptosis (Annexin V) | Not specified | - | >30% apoptosis (for 2'-hydroxy derivatives) | [8] |
| HCT116 (Colon carcinoma) | Cell Cycle Analysis | Not specified | - | G2/M phase arrest (for 2'-hydroxy derivatives) | [8] |
Experimental Protocol: Cytotoxicity by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cells.[7][8]
Materials:
-
Cancer cell line (e.g., MYCN-amplified neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[8]
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway: Modulation of Wnt/β-catenin and EGFR/AKT/ERK1/2 Pathways
-
Wnt/β-catenin Pathway: this compound has been shown to attenuate β-catenin activation and limit the expression of its downstream target genes, such as c-Myc and Axin2, in colon adenomas.[10] This suggests an inhibitory role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
-
EGFR/AKT/ERK1/2 Pathway: Studies on other chalcones suggest that they can modulate the EGFR/AKT/ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. 4-Hydroxychalcone has been shown to inhibit the replication of human coronavirus HCoV-OC43 by targeting the epidermal growth factor receptor (EGFR) and inhibiting the EGFR/AKT/ERK1/2 signaling pathway.[11]
Conclusion
The preliminary in vitro studies on this compound reveal its promising potential as a multifaceted therapeutic agent. Its antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, warrant further investigation. The detailed protocols and summarized data presented in this guide aim to facilitate future research and development efforts focused on harnessing the therapeutic benefits of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Metabolism of 4'-Hydroxychalcone in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of 4'-hydroxychalcone, a core structure in many biologically active compounds. While direct metabolic data for this compound is limited in publicly available literature, this guide leverages detailed findings from its close structural analog, 4′-(p-Toluenesulfonylamide)-4-hydroxychalcone (TSAHC), to build a predictive metabolic profile. The primary metabolic pathway for this class of compounds in liver microsomes is hydroxylation, mediated predominantly by cytochrome P450 (CYP) enzymes, specifically isoforms from the CYP2C and CYP3A families. This document details the experimental protocols for assessing metabolic stability, identifying metabolites, and characterizing the enzymatic kinetics involved. All quantitative data from the analog study are presented in tabular format for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams. This guide serves as a valuable resource for researchers in drug discovery and development, offering a robust framework for investigating the metabolic fate of this compound and its derivatives.
Introduction
This compound is a flavonoid precursor belonging to the chalcone family, which are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the metabolic fate of such compounds is a critical step in drug development, as metabolism significantly influences their bioavailability, efficacy, and potential for drug-drug interactions.
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a pivotal role in the Phase I metabolism of a vast array of xenobiotics. In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard and effective method for elucidating metabolic pathways and predicting in vivo metabolic clearance.
This guide focuses on the metabolism of this compound in a liver microsomal environment. Due to the limited availability of direct metabolic data for this compound, this document draws heavily on a detailed study of a close structural analog, 4′-(p-Toluenesulfonylamide)-4-hydroxychalcone (TSAHC). The findings from this analog provide a strong predictive framework for the metabolic behavior of this compound.
Metabolic Pathways of this compound Analog (TSAHC)
The primary metabolic transformation of the this compound analog, TSAHC, in human liver microsomes is hydroxylation, resulting in the formation of two main metabolites, designated as M1 and M2.[1][2] This process is a classic example of Phase I metabolism, where the introduction of a polar hydroxyl group increases the water solubility of the compound, facilitating its eventual excretion.
The enzymatic catalysis of this hydroxylation is primarily carried out by specific cytochrome P450 isoforms. The formation of the two hydroxylated metabolites is mainly mediated by the CYP2C and CYP3A subfamilies.[1][2] Specifically, the study on TSAHC suggests the involvement of CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[1][2]
Quantitative Metabolic Data (TSAHC Analog)
The following tables summarize the key quantitative data obtained from the in vitro metabolism study of the this compound analog, TSAHC, in human liver microsomes. This data is essential for understanding the efficiency and capacity of the metabolic pathways.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of TSAHC Metabolites [1][2]
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| M1 (Hydroxylated) | 2.46 | 85.1 |
| M2 (Hydroxylated) | 9.98 | 32.1 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) represents the maximum rate of metabolite formation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism of this compound in liver microsomes, based on established protocols for its analog and other xenobiotics.
Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to assess the overall metabolic stability of this compound and identify its potential metabolites.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, pre-incubate the HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and this compound at various concentrations in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method, such as LC-MS/MS.
Reaction Phenotyping with Recombinant CYP Isoforms
This protocol is used to identify the specific CYP enzymes responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Control microsomes (from the same expression system but without the CYP enzyme)
-
This compound
-
NADPH regenerating system
-
Phosphate buffer
Procedure:
-
Follow a similar incubation procedure as described in section 4.1, but replace the HLMs with individual recombinant CYP isoforms.
-
Incubate this compound with each CYP isoform and the control microsomes.
-
Measure the rate of metabolite formation for each isoform.
-
Significant metabolite formation by a specific CYP isoform compared to the control indicates its involvement in the metabolism of this compound.
Chemical Inhibition Studies
This protocol provides further evidence for the involvement of specific CYP isoforms by using known selective inhibitors.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system
-
Phosphate buffer
-
Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, etc.)
Procedure:
-
Pre-incubate the HLMs with a selective CYP inhibitor at a concentration known to be effective.
-
Add this compound and initiate the reaction with the NADPH regenerating system.
-
Measure the rate of metabolite formation in the presence and absence of the inhibitor.
-
A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor confirms the role of that CYP isoform in the metabolism of this compound.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of metabolites in in vitro metabolism studies.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
General Procedure:
-
Develop a chromatographic method to separate this compound from its potential metabolites. This typically involves a reverse-phase C18 column and a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid.
-
Optimize the mass spectrometer parameters for the detection of the parent compound and its predicted metabolites (e.g., hydroxylated derivatives). This includes optimizing the precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
For metabolite identification, use high-resolution mass spectrometry to obtain accurate mass measurements of the parent and metabolite ions, which aids in determining their elemental composition.
Discussion and Implications for Drug Development
The in vitro metabolism studies of the this compound analog, TSAHC, strongly suggest that this compound itself is likely to undergo significant Phase I metabolism in the liver, primarily through hydroxylation. The involvement of major drug-metabolizing enzymes such as those in the CYP2C and CYP3A families has important implications for drug development.
-
Potential for Drug-Drug Interactions: Since CYP2C9, CYP3A4, and CYP3A5 are responsible for the metabolism of a large number of clinically used drugs, there is a potential for drug-drug interactions when this compound or its derivatives are co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.
-
Pharmacokinetic Variability: The genes encoding CYP2C9 and CYP2C19 are known to be polymorphic, which can lead to significant inter-individual differences in metabolic activity. This genetic variability could result in variations in the clearance and exposure of this compound, potentially affecting its efficacy and safety profile in different individuals.
-
Metabolic Stability and Drug Design: The identification of the primary sites of metabolism on the this compound scaffold can guide medicinal chemists in designing new analogs with improved metabolic stability. For example, blocking the sites of hydroxylation through chemical modification could lead to compounds with longer half-lives and improved pharmacokinetic profiles.
Conclusion
While direct experimental data on the metabolism of this compound in liver microsomes is not extensively documented, the detailed investigation of its close analog, TSAHC, provides a robust and predictive model for its metabolic fate. The primary metabolic pathway is anticipated to be hydroxylation, mediated by CYP2C and CYP3A enzymes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the metabolism of this compound and its derivatives, enabling a more informed approach to lead optimization and preclinical development. Further studies confirming the specific metabolites and kinetic parameters for this compound are warranted to fully elucidate its metabolic profile.
References
The Estrogenic Activity of 4'-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the estrogenic activity of 4'-Hydroxychalcone, a flavonoid precursor with a notable impact on estrogen receptor signaling. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.
Quantitative Assessment of Estrogenic and Anti-Estrogenic Activity
The biological effects of this compound and its derivatives are concentration-dependent and vary across different cell lines. While this compound itself has been noted for its estrogenic properties, many of its derivatives have been investigated for their anti-estrogenic and cytotoxic potential in cancer research.
One study has reported that this compound exhibits estrogenic activity at a concentration of 1 x 10⁻⁴ M[1]. However, much of the available quantitative data focuses on the anti-proliferative effects of related chalcone derivatives in estrogen receptor-positive breast cancer cell lines, such as MCF-7. These studies often utilize metrics like the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic effects. For instance, certain O-alkyl (E)-chalcone derivatives have shown potent activity against MCF-7 cells, with IC50 values ranging from 2.08 to 13.58 µM[1]. Another study highlighted two chalcone derivatives with significant inhibitory effects on MCF-7 cells, with IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM[2].
| Compound | Cell Line | Assay | Activity Type | Concentration / IC50 | Reference |
| This compound | - | - | Estrogenic | 1 x 10⁻⁴ M | [1] |
| O-Alkyl (E)-chalcone derivatives (4a, 4b, 4q, 4v) | MCF-7 | Cytotoxicity | Anti-estrogenic | 2.08 - 13.58 µM | [1] |
| Chalcone derivative 12 | MCF-7 | MTT Assay | Cytotoxic | 4.19 ± 1.04 µM | [2] |
| Chalcone derivative 13 | MCF-7 | MTT Assay | Cytotoxic | 3.30 ± 0.92 µM | [2] |
| Synthetic indole chalcone ZK-CH-11d | MCF-7 | BrdU Assay | Anti-proliferative | 32.17 ± 0.11 µmol/L | [3] |
Experimental Protocols
The assessment of the estrogenic and anti-estrogenic activity of compounds like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-Estradiol ([³H]-E2), for binding to the estrogen receptor (ER).
Protocol:
-
Cell Culture: MCF-7 cells, known to express high levels of estrogen receptor, are cultured in appropriate media.
-
Incubation: The cells are incubated with a fixed concentration of [³H]-E2 (e.g., 5 nM) in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Washing: After incubation for 1 hour at 37°C, the cells are washed with a solution of 0.1% bovine serum albumin in phosphate-buffered saline (PBS) to remove unbound ligand[4].
-
Lysis and Scintillation Counting: 100% ethanol is added to the cells to lyse them and extract the bound radioligand. The radioactivity in the samples is then measured using a scintillation counter[4].
-
Data Analysis: The specific binding of [³H]-E2 is calculated as the difference between the total binding and the non-specific binding (measured in the presence of a large excess of unlabeled estradiol). The results are often expressed as the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50).
Cell Proliferation Assays (MTT and BrdU)
These assays are used to assess the effect of a compound on cell viability and proliferation.
MTT Assay Protocol:
-
Cell Seeding: Breast cancer cell lines such as MCF-7 or MDA-MB-231 are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours[3].
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
BrdU Assay Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound[3].
-
BrdU Labeling: After 48 hours of treatment, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the cells. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells[3].
-
Fixation and Antibody Incubation: After a 24-hour labeling period, the cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added[3].
-
Substrate Addition and Measurement: A substrate for the peroxidase is added, leading to a colorimetric reaction. The absorbance is measured to quantify the amount of BrdU incorporated, which is proportional to cell proliferation[3].
Signaling Pathways and Molecular Interactions
The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors (ERα and ERβ). Upon binding, it can initiate a signaling cascade that influences gene expression and cellular responses. In the context of its anti-cancer effects, related chalcones have been shown to modulate other pathways, including the Wnt/β-catenin and MAPK pathways.
Below are diagrams illustrating the experimental workflow for assessing estrogenic activity and the estrogen receptor signaling pathway.
Caption: Workflow for evaluating the estrogenic/anti-estrogenic activity of this compound.
Caption: Simplified estrogen receptor signaling pathway activated by this compound.
In the context of chemoprevention in intestinal tumorigenesis, this compound has been shown to decrease the protein levels of β-catenin and the mRNA expression of its target genes, including c-Myc and Axin2, suggesting an interaction with the Wnt/β-catenin signaling pathway[5]. Some chalcone derivatives have also been found to inhibit TNFα-induced NF-κB activation[6]. Furthermore, a trihydroxychalcone was observed to block the E2-induced activation of the MAPK pathway and c-MYC transcription, which is crucial for cell proliferation[4][7].
This guide provides a foundational understanding of the estrogenic activity of this compound, offering valuable insights for further research and development in endocrinology and oncology.
References
- 1. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',3',4'-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4'-Hydroxychalcone ((E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one). A key member of the chalcone family, this compound is a subject of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] A thorough understanding of its molecular structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Synthesis and Crystallization
The primary method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[4][5] This base-catalyzed reaction involves the condensation of 4-hydroxyacetophenone with benzaldehyde.[4] Variations of this method, including solvent-free grinding techniques, have also been reported, offering a greener chemistry approach.[5][6]
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
A typical laboratory-scale synthesis involves dissolving 4-hydroxyacetophenone and benzaldehyde in a suitable solvent, such as methanol or ethanol.[4] A catalytic amount of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to the mixture.[6][7] The reaction is typically stirred at room temperature or with gentle heating.[4][7] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude product.[5][6] Purification is achieved through recrystallization from a suitable solvent, commonly ethanol, to yield the final product as yellow crystals.[5][6]
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and overall molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. The trans-configuration of the α,β-unsaturated ketone is confirmed by the large coupling constant (typically around 15.6 Hz) between the vinylic protons, H-α and H-β.[4]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the ketone typically appears at a downfield chemical shift of around 187-190 ppm.[6]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | Variable (often broad singlet) | s | - |
| H-α | ~7.92 | d | ~15.6 |
| H-β | ~7.68 | d | ~15.6 |
| Aromatic Protons | 7.0 - 8.2 | m | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~187.28 |
| C-α | ~121.0 |
| C-β | ~145.0 |
| Aromatic Carbons | 115.0 - 162.0 |
| C-OH (ipso) | ~162.0 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.[6]
Experimental Protocol: NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[8][9] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8][10] Tetramethylsilane (TMS) is commonly used as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | ~3200-3400 (broad) |
| C=O stretch (conjugated ketone) | ~1650-1691 |
| C=C stretch (alkene) | ~1591-1611 |
| C=C stretch (aromatic) | ~1450-1600 |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[7][8]
Experimental Protocol: IR Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or a Nujol mull.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ (Molecular Ion) | 224.25 |
| [M+H]⁺ (Protonated Molecule) | 225.091 |
| Key Fragment Ions | 121, 147, 223 |
Note: The molecular weight of this compound (C₁₅H₁₂O₂) is 224.25 g/mol .[3]
Experimental Protocol: Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument is typically a high-resolution mass spectrometer.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. Studies on a derivative, (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, have confirmed the orthorhombic crystal system with the space group P2₁2₁2₁.[12] The analysis reveals the planarity of the chalcone backbone and the specific bond lengths and angles within the molecule.[12]
Table 5: Crystallographic Data for a 4-Hydroxychalcone Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3738 |
| b (Å) | 12.9239 |
| c (Å) | 17.1310 |
| V (ų) | 1189.76 |
| Z | 4 |
Source: ResearchGate[12]
Experimental Protocol: X-ray Crystallography
Single crystals of the compound are grown by slow evaporation of a suitable solvent. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.
Visualizing the Elucidation Process and Molecular Properties
Diagrams are essential tools for visualizing complex scientific information. The following diagrams, generated using the DOT language, illustrate the workflow of structure elucidation and a plausible mass spectral fragmentation pattern for this compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Plausible mass spectral fragmentation of this compound.
Biological Significance and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including the inhibition of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1][2] It has also been investigated for its potential antiviral activity against human coronaviruses by targeting the EGFR/AKT/ERK1/2 signaling pathway.[13]
Caption: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by this compound.
Conclusion
The structural elucidation of this compound is a well-established process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. The data presented in this guide, from NMR and IR spectroscopy to mass spectrometry and X-ray crystallography, collectively provide an unambiguous confirmation of its molecular architecture. This foundational knowledge is critical for the ongoing research and development of this compound and its derivatives as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scitepress.org [scitepress.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 4-HYDROXYCHALCONE(20426-12-4) 1H NMR [m.chemicalbook.com]
- 11. This compound(2657-25-2) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
4'-Hydroxychalcone: A Comprehensive Technical Analysis of its Classification as a Retrochalcone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4'-Hydroxychalcone and its classification in the context of retrochalcones. Historically, the classification of chalcones has been based on their biosynthetic origins and substitution patterns. While this compound is structurally a simple hydroxylated chalcone, its relationship to the retrochalcone subclass is a subject of interest due to the nuanced definitions and biosynthetic pathways of these compounds. This document will explore the structural, synthetic, and biological aspects of this compound in comparison to a representative retrochalcone, echinatin, to provide a clear and comprehensive understanding for researchers and professionals in the field of drug development. The guide will present quantitative data in structured tables, detail experimental protocols, and utilize visualizations to illustrate key concepts and pathways.
Introduction: The Chalcone and Retrochalcone Families
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Retrochalcones are a specific subclass of chalcones characterized by a "reversed" biosynthetic origin of their A and B rings compared to conventional chalcones. In typical chalcones, the A-ring originates from the polyketide pathway, and the B-ring from the shikimate pathway. In retrochalcones, this is inverted. A key structural feature of retrochalcones is often the absence of hydroxyl groups at the 2' and 6' positions of the A-ring.
This compound, with its hydroxyl group on the 4' position of the A-ring, presents an interesting case for classification. This guide will dissect the evidence to clarify its standing as a potential retrochalcone.
Physicochemical and Spectroscopic Properties
A comparative analysis of the fundamental properties of this compound and the retrochalcone echinatin is crucial for their characterization. The following tables summarize their key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties
| Property | This compound | Echinatin (Retrochalcone) |
| IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | (E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₆H₁₄O₄ |
| Molecular Weight | 224.25 g/mol [1] | 270.28 g/mol [2] |
| Melting Point | 173-182 °C[3] | Not available |
| Appearance | White to pale yellow crystals or powder[3] | Not available |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound | Echinatin (Retrochalcone) |
| ¹H NMR | Signals corresponding to aromatic and vinylic protons are observed.[4] | Spectral data available in literature. |
| ¹³C NMR | Characteristic peaks for carbonyl, aromatic, and vinylic carbons are present. | Spectral data available in literature. |
| IR (KBr, cm⁻¹) | ~3200 (O-H), 1650 (C=O), 1611 (C=C)[4] | Not available |
| Mass Spectrometry (m/z) | 224 (M⁺) | Not available |
Synthesis Protocols
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation. Below are detailed protocols for the synthesis of this compound and a general method applicable to the synthesis of retrochalcones like echinatin.
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a solvent-free grinding method for the synthesis of 4'-hydroxy-4'-methoxychalcone, which is a derivative of this compound. The general principle can be adapted for this compound by using the appropriate starting materials.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Hydroxyacetophenone
-
Sodium Hydroxide (NaOH), solid
-
Mortar and pestle
-
Cold distilled water
-
Hydrochloric acid (HCl), 10% (v/v)
-
Ethanol for recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Grind equimolar amounts of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone with a catalytic amount of solid NaOH in a mortar and pestle at room temperature for approximately 30 minutes.[5]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, dilute the reaction mixture with cold distilled water.
-
Neutralize the mixture with a cold 10% HCl solution.
-
Filter the precipitated solid product under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the final this compound crystals.[5]
General Synthesis of Echinatin (Retrochalcone)
The synthesis of echinatin derivatives can be achieved through a multi-step process, as outlined below for a series of novel echinatin derivatives.
Materials:
-
Starting material (e.g., A1 as referenced in the literature)
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Hydrazine hydrate (40%)
-
Aryl isothiocyanate
-
Tetrahydrofuran (THF)
-
EDCI·HCl
-
Dimethyl sulfoxide (DMSO)
-
4-Hydroxy-2-methoxybenzaldehyde
-
Ethanol (EtOH)
Procedure:
-
Intermediate 2 Synthesis: Start with the initial material (A1) and perform substitution and hydrazinolysis reactions to synthesize intermediate 2.[2]
-
Formation of Compounds 3a-3r: React intermediate 2 with different substituted phenyl isothiocyanates to yield compounds 3a-3r.[2]
-
Conversion to Intermediates 4a-4r: Treat compounds 3a-3r with EDCI to convert them into intermediates 4a-4r.[2]
-
Final Product Synthesis (T1-T18): Obtain the target echinatin derivatives (T1-T18) through the condensation of intermediates 4a-4r with 4-hydroxy-2-methoxybenzaldehyde in ethanol at 70 °C.[2]
Biological Activity and Signaling Pathways
Both this compound and retrochalcones exhibit a range of biological activities. A key area of interest is their impact on inflammatory pathways, particularly the NF-κB signaling cascade.
Comparative Cytotoxicity
Direct comparison of the cytotoxic effects of this compound and echinatin is essential for understanding their potential as therapeutic agents.
Table 3: Cytotoxicity Data (IC₅₀ values)
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | T47D (Breast Cancer) | MTT Assay | 160.88 (24h), 62.20 (48h)[6] |
| This compound | IMR-32 (Neuroblastoma, MYCN-amplified) | Not Specified | Potent cytotoxin[7] |
| This compound | SK-N-BE(2) (Neuroblastoma, MYCN-amplified) | Not Specified | Potent cytotoxin[7] |
| Echinatin | T24 (Bladder Cancer) | MTT Assay | 43.85[8] |
| Echinatin | EJ (Bladder Cancer) | MTT Assay | 47.21[8] |
| Echinatin Derivatives (T4) | HT-29 (Colon Cancer) | CCK8 Assay | 8.60[9] |
| Echinatin Derivatives (T4) | HCT116 (Colon Cancer) | CCK8 Assay | 8.09[9] |
| Echinatin Derivatives (T4) | K562 (Leukemia) | CCK8 Assay | 2.87[9] |
| Echinatin Derivatives (T4) | KU812 (Leukemia) | CCK8 Assay | 1.71[9] |
Note: A direct comparison of potency is challenging due to the use of different cell lines and assay conditions.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the TNFα-induced NF-κB pathway.[10][11] This inhibition is mediated through the inhibition of proteasome activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[11] Echinatin has also been reported to inhibit the NF-κB signaling pathway, suggesting a common mechanism of action for these related compounds.[12][13]
Experimental Workflows and Protocols
General Experimental Workflow for Chalcone Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of chalcones.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is used to quantify the activity of the NF-κB pathway in response to treatment with a compound like this compound.[10]
Materials:
-
K562 cells transfected with an NF-κB luciferase reporter gene
-
This compound
-
Tumor Necrosis Factor-alpha (TNFα)
-
Cell culture medium (e.g., RPMI 1640)
-
96-well microplate
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well microplate and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with TNFα (e.g., 20 ng/mL) for an additional 6 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the inhibition of NF-κB activity by comparing the luminescence of treated cells to that of untreated and TNFα-stimulated controls. The IC₅₀ value can be determined from the dose-response curve.
Detailed Protocol: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is a target of this compound.
Materials:
-
Cell lysates
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for control
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with or without this compound.
-
Assay Setup: In a black 96-well plate, add cell lysate to wells. Include wells with a known proteasome inhibitor as a negative control and untreated lysate as a positive control.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC).
-
Data Analysis: Determine the proteasome activity by comparing the fluorescence of the treated samples to the controls.
Conclusion: Classification of this compound
Based on the available evidence, the classification of this compound as a retrochalcone is not straightforward. Structurally, it is a simple chalcone. The defining characteristic of retrochalcones is their reversed biosynthetic pathway. While some databases may classify this compound as a retrochalcone, this is likely based on a broader definition that includes chalcones lacking 2' and 6' hydroxylation.
For a definitive classification, a detailed biosynthetic study of this compound would be required to determine the origin of its A and B rings. However, from a practical standpoint for drug development professionals, the structural simplicity and well-defined biological activities, such as the inhibition of the NF-κB pathway via proteasome inhibition, are of greater significance.
Both this compound and the established retrochalcone echinatin demonstrate potent biological activities, including anticancer and anti-inflammatory effects, often mediated through similar signaling pathways. This suggests that the overall chalcone scaffold is a valuable pharmacophore, and further exploration of both simple chalcones and retrochalcones is warranted for the development of novel therapeutics. This guide provides the foundational knowledge and experimental framework for researchers to pursue such investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Echinatin inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 10. josorge.com [josorge.com]
- 11. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echinatin inhibits osteoarthritis through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Echinatin attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Claisen-Schmidt Synthesis of 4'-Hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of natural products belonging to the flavonoid family.[1] They serve as key precursors in the synthesis of various biologically important heterocyclic compounds.[2] The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a fundamental and widely used method for synthesizing these α,β-unsaturated ketones.[3][2][4][5] 4'-Hydroxychalcone, in particular, has garnered attention for its diverse biological activities, including anti-inflammatory, and antineoplastic properties.[6][7] It has been shown to inhibit the TNFα-induced NF-κB pathway, highlighting its potential in drug discovery and development.[6][8] This document provides detailed protocols for the synthesis of this compound via different Claisen-Schmidt condensation methodologies.
Reaction Scheme:
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (this compound) is synthesized from 4-hydroxyacetophenone and benzaldehyde.
Experimental Protocols
This section details three different protocols for the synthesis of this compound, including a conventional solvent-based method, a green solvent-free grinding method, and a method utilizing a recyclable solvent.
Protocol 1: Conventional Synthesis in Methanol
This protocol is a traditional approach using an alkaline solution at an elevated temperature.[9]
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol
-
Hydrochloric Acid (HCl), 10% (v/v)
-
Ethanol (for recrystallization)
-
Hexane (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol.
-
Add a catalytic amount of a strong base, such as NaOH or KOH, dissolved in a minimal amount of water.
-
Heat the mixture at reflux. The reaction time can vary, but is often several hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.[4]
-
Neutralize the mixture by slowly adding cold 10% HCl until the pH is approximately 7.[4]
-
A solid precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization, first from ethanol and then from hexane, to obtain pure this compound.[9]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally friendly method avoids the use of organic solvents during the reaction phase.[10]
Materials:
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
4-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Solid Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% (v/v)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Place 4-hydroxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in a mortar.
-
Add a catalytic amount of solid NaOH.
-
Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.[10] The friction and collisions generate localized heat, accelerating the reaction.[3]
-
Monitor the reaction's completeness using TLC.
-
Once the reaction is complete, dilute the mixture with cold water.
-
Neutralize the solution with cold 10% HCl (v/v).[10]
-
Collect the resulting solid product by vacuum filtration.
-
Purify the compound by recrystallization from ethanol to yield the final product.[10]
Protocol 3: Synthesis Using PEG-400 as a Recyclable Solvent
This method utilizes Polyethylene glycol (PEG-400) as a green, recyclable reaction medium.[1]
Materials:
-
4-Hydroxyacetophenone (1.0 g)
-
Substituted Benzaldehyde (equimolar amount, e.g., 2-chlorobenzaldehyde)
-
Potassium Hydroxide (KOH) (2 mmol)
-
PEG-400 (15 ml)
-
Ice-cold water
Procedure:
-
Combine an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in a flask containing PEG-400 (15 ml).[1]
-
Stir the mixture at 40°C for approximately 1 hour.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the crude reaction mixture into 100 ml of ice-cold water.[1]
-
The product will precipitate out of the aqueous solution.
-
Filter the solid product.
-
The filtrate containing PEG-400 can be recovered by evaporating the water and reused for subsequent reactions.[1]
-
The collected solid can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Claisen-Schmidt Reaction Conditions and Yields
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| NaOH | Ethanol | 24 hours | Room Temp | 40-70% | [3] |
| KOH | None (Grinding) | 15 minutes | Room Temp | 70-84% | [10] |
| NaOH | None (Grinding) | 30 minutes | Room Temp | 32.5% | [3] |
| Ba(OH)₂ | Not Specified | Not Specified | Not Specified | 88-98% | [3][10] |
| KOH | Not Specified | Not Specified | Not Specified | 88-94% | [3][10] |
| NaOH | Not Specified | Not Specified | Not Specified | 90-96% | [3][10] |
| KOH | PEG-400 | 1 hour | 40°C | Good to Excellent | [1] |
| Acid (HCl, BF₃) | Not Specified | Not Specified | Not Specified | 10-40% | [3] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [7] |
| Molecular Weight | 224.25 g/mol | [7] |
| Melting Point | 186 °C | |
| Appearance | Yellowish solid/crystals | [11] |
| IR Spectroscopy (cm⁻¹) | ||
| -OH (hydroxyl) | ~3200 - 3142 | [1][12] |
| C=O (carbonyl) | ~1691 - 1651 | [1][12] |
| C=C (alkene) | ~1606 - 1591 | [1][12] |
| ¹H-NMR (CDCl₃, δ ppm) | ||
| -OH | 10.09 (s, 1H) | [3] |
| Cα-H | 7.66 (d, 1H, J=15 Hz) | [3] |
| Cβ-H | 7.75 (d, 1H, J=7 Hz) | [3] |
| Aromatic-H | 6.86-8.14 (m) | [3] |
| ¹³C-NMR (CDCl₃, δ ppm) | ||
| C=O | 187.28 | [3] |
| C-OH (C4') | 163.04 | [3] |
| Cβ | 143.70 | [3] |
| Cα | 118.44 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.[6][8]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. scitepress.org [scitepress.org]
- 3. scitepress.org [scitepress.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria | Ismiyarto | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of 4'-Hydroxychalcone utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The protocols outlined below are based on the Claisen-Schmidt condensation reaction and are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone.[2] this compound, in particular, serves as a valuable precursor for the synthesis of various biologically active heterocyclic compounds and has garnered interest for its potential pharmacological activities.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone, is the cornerstone of chalcone synthesis.[2][5] Traditional methods often involve long reaction times, sometimes up to 24 hours, and may result in lower yields.[2] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering rapid and efficient heating.[1][2][6]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides a more uniform and selective heating mechanism compared to conventional methods, leading to better reaction control and minimizing unwanted side reactions.[2] Key advantages include:
-
Reduced Reaction Times: Reactions that typically take hours can be completed in minutes or even seconds.[2]
-
Higher Yields: Faster reaction rates generally lead to higher product yields with fewer side products.[1][2]
-
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods.
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of green chemistry.[1][7]
Experimental Protocols
The following protocols describe the microwave-assisted synthesis of this compound from 4-hydroxyacetophenone and benzaldehyde.
Protocol 1: Microwave-Assisted Synthesis using a Basic Catalyst in Ethanol
This protocol is adapted from methodologies described for the synthesis of morpholine-based chalcones under microwave irradiation.[8]
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Microwave Synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, combine 4-hydroxyacetophenone (1 mmol) and benzaldehyde (1 mmol).[8]
-
Add a catalytic amount of a basic solution (e.g., 40% KOH in ethanol).[8]
-
Add ethanol as a solvent to ensure homogeneity.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 160-320 W) and temperature (e.g., 80 °C) for a short duration (e.g., 60-120 seconds).[2][8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).[8]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[5]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This "green chemistry" approach minimizes the use of organic solvents.[7][9]
Materials:
-
4-Hydroxyacetophenone
-
Benzaldehyde
-
Solid Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)[7]
-
Microwave Synthesizer
Procedure:
-
In a mortar and pestle, grind together 4-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) with a catalytic amount of solid NaOH for a few minutes to ensure a homogenous mixture.[9]
-
Transfer the mixture to a microwave-safe vessel.
-
Place the vessel in a microwave oven and irradiate at a low power setting (e.g., 180 W) for a short period (e.g., 2-6 minutes).[2]
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Add cold water to the reaction mixture and then neutralize with 10% HCl (v/v, cold).[9]
-
Collect the precipitated product by vacuum filtration and wash with cold water.[9]
-
Purify the product by recrystallization from ethanol.[9]
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | Several hours (up to 24 hours) | Seconds to a few minutes | [2] |
| Yield | 50-87% | 78-100% | [1][10] |
| Solvent Usage | Often requires organic solvents | Can be performed solvent-free or with minimal solvent | [2] |
| Product Purity | May require extensive purification | Generally cleaner products with fewer side reactions | [1][2] |
Table 2: Characterization Data for this compound
| Analysis | Observed Result | Reference(s) |
| Melting Point | 85-88 °C | [9][11] |
| Appearance | Yellowish to orangish-white crystals | [5][11] |
| FT-IR (KBr, cm⁻¹) | ~3200 (O-H), ~1640-1655 (C=O, α,β-unsaturated), ~1560-1650 (C=C) | [8][12] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.40-7.55 (d, 1H, α-H), ~7.67-7.80 (d, 1H, β-H) | [8] |
| ¹³C NMR (δ ppm) | ~117-127 (C-α), ~136-142 (C-β), ~191-193 (C=O) | [10] |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound is a highly efficient, rapid, and environmentally friendly alternative to conventional methods. The protocols provided herein offer a robust foundation for researchers to produce this valuable compound for further applications in drug discovery and materials science. The significant reduction in reaction time and increase in yield underscore the advantages of adopting this technology in a modern research setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. scitepress.org [scitepress.org]
- 6. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Green Synthesis of 4'-Hydroxychalcone via Grinding
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. scitepress.org [scitepress.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. rjpn.org [rjpn.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Hydroxychalcone in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established anti-cancer properties of 4'-Hydroxychalcone, a naturally derived α,β-unsaturated ketone. The following sections detail its effects on various cancer cell lines, outline key signaling pathways involved, and provide detailed protocols for relevant experimental assays.
Applications in Cancer Cell Lines
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways.
Key Anti-Cancer Activities:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in various cancer cells. This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: By interfering with the cell cycle progression, this compound can inhibit the uncontrolled proliferation of cancer cells.
-
Inhibition of NF-κB Signaling: This compound is a known inhibitor of the NF-κB pathway, a critical mediator of inflammation and cell survival in many cancers.[1][2][3][4]
-
Modulation of Wnt/β-catenin Pathway: In colon cancer models, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is frequently dysregulated in this cancer type.
-
Induction of Oxidative Stress: In neuroblastoma cells, this compound has been reported to induce cell death by increasing reactive oxygen species (ROS) and depleting cellular glutathione.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Cell Line | Assay Type | IC50 Value (µM) | Incubation Time | Reference |
| K562 (Leukemia) | NF-κB Reporter Assay | 30 | 2 hours | [8] |
| DLD-1 (Colon) | AlamarBlue Viability | 34 | 48 hours | [1] |
| HCT116 (Colon) | MTT Assay | 37.07 | 48 hours | [9] |
| SK-N-BE(2) (Neuroblastoma) | MTT Assay | ~10-25 | 24 hours | [5] |
| IMR-32 (Neuroblastoma) | MTT Assay | ~10-25 | 24 hours | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Effects of this compound on Apoptosis and Cell Proliferation
| Cancer Cell Line | Parameter Measured | Treatment Concentration | Effect | Reference |
| Colon Adenomas (in vivo) | Apoptosis (TUNEL) | 10 mg/kg/day | 99% increase in TUNEL-positive cells | [10] |
| Colon Adenomas (in vivo) | Proliferation (Ki-67) | 10 mg/kg/day | 40% decrease in Ki-67-positive cells | [10] |
| HCT116 (Colon) | Apoptosis (AO/EB) | IC50 | >30% apoptotic cells | [9] |
| Breast Cancer Cells | Apoptosis (Annexin V) | IC50 | 28-54% apoptotic cells | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
NF-κB Signaling Pathway
This compound inhibits the canonical NF-κB pathway by targeting the proteasome. This leads to the stabilization of IκBα, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.[3]
Caption: Inhibition of the NF-κB pathway by this compound.
Wnt/β-catenin Signaling Pathway
In colon cancer, this compound has been shown to decrease the protein levels of β-catenin and suppress the expression of its target genes, such as c-Myc, Axin2, and CD44.[10]
Caption: Downregulation of the Wnt/β-catenin pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 5 x 10⁵ cells/well in 6-well plates and incubate for 24 hours. Treat cells with desired concentrations of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for detecting changes in the protein levels of key components of the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Caption: General workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. scienceopen.com [scienceopen.com]
- 6. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: 4'-Hydroxychalcone as a Potent NF-κB Inhibitor
For Research Use Only.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including cancer and inflammatory disorders.[2] Chalcones, a class of aromatic ketones abundant in edible plants, have garnered significant interest for their therapeutic potential.[3][4] 4'-Hydroxychalcone, a naturally occurring chalcone, has been identified as a potent inhibitor of the NF-κB pathway.[3] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in research settings.
Mechanism of Action
This compound inhibits the canonical NF-κB signaling pathway induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[3] The primary mechanism of action is the inhibition of the 26S proteasome.[3][5] In the canonical pathway, activation signals lead to the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex.[1][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1][6] The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate from the cytoplasm to the nucleus and activate the transcription of target genes.[3][6]
Studies have shown that this compound does not directly inhibit IKK activity.[3][4] Instead, by inhibiting proteasome activity, it prevents the degradation of phosphorylated IκBα.[3] This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of the p50 and p65 subunits and subsequent downstream gene expression.[3][4][5] This inhibition is not cell-type specific and has been observed to have minimal effects on the viability of non-transformed cells, highlighting its potential as a selective therapeutic agent.[3]
Data Presentation
The inhibitory activity of this compound on the NF-κB pathway and its effect on cell viability have been quantified in various studies. The following tables summarize key data.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Stimulant | Assay | IC₅₀ Value | Reference |
| NF-κB Activity | K562 | TNF-α (20 ng/mL) | Luciferase Reporter | ~30 µM | [4] |
| Proteasome Activity | K562 | - | Proteasome-Glo™ | Dose-dependent inhibition (0.1-25 µM) | [4][7] |
Table 2: Cytotoxic Effects of this compound
| Cell Line | Cell Type | Key Finding | Concentration | Reference |
| IMR-32, SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Potent cytotoxicity | <25 µM | [8][9] |
| SH-SY5Y | Neuroblastoma (non-MYCN-amplified) | Cytotoxicity observed at higher concentrations | ≥25 µM | [8][9] |
| HEK293t | Non-neuroblastoma embryonic kidney | Cytotoxicity observed at higher concentrations | ≥25 µM | [8][9] |
| Non-transformed cells | (General) | No significant effect on viability | Not specified | [3] |
Experimental Protocols
The following are detailed protocols to investigate the effects of this compound on NF-κB signaling.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration range at which this compound affects cell viability, which is crucial for differentiating NF-κB inhibition from general cytotoxicity.
Materials:
-
Cells of interest (e.g., K562, HEK293, HeLa)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[11] Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cells
-
NF-κB firefly luciferase reporter plasmid (containing multiple κB binding sites)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGENE HD)
-
96-well opaque, flat-bottom plates
-
This compound
-
TNF-α (e.g., 20 ng/mL)[4]
-
Dual-Luciferase Reporter Assay System
-
Luminometer with injectors
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate to reach >50% confluency on the day of transfection.[13]
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol.[13]
-
Incubation: Incubate the cells for 24 hours at 37°C to allow for reporter gene expression.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[4][5]
-
Stimulation: Stimulate the cells by adding TNF-α (final concentration 20 ng/mL) and incubate for an additional 6 hours.[4][5] Include unstimulated and vehicle-stimulated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Following the manufacturer's protocol, measure both firefly and Renilla luciferase activities using a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.[13] Calculate the fold induction by TNF-α and the percentage of inhibition by this compound.
Protocol 3: Western Blot for IκBα Degradation and p65 Nuclear Translocation
This protocol visualizes the key mechanistic events: the stabilization of IκBα and the retention of p65 in the cytoplasm.
A. Sample Preparation
Reagents:
-
RIPA buffer (for total cell lysate)
-
Cytoplasmic Extraction Buffer (e.g., NE-PER kit or equivalent)
-
Nuclear Extraction Buffer (e.g., NE-PER kit or equivalent)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, K562) in 6-well plates. Grow to 80-90% confluency.
-
Pre-treatment: Treat cells with a working concentration of this compound (e.g., 30 µM) for 2 hours.
-
Stimulation: Add TNF-α (20 ng/mL) and incubate for a short time course (e.g., 0, 15, 30, 60 minutes) to observe IκBα degradation.
-
Harvesting: Wash cells with ice-cold PBS.
-
Fractionation (for p65 translocation): Use a nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate cytoplasmic and nuclear fractions.[15][16] Add inhibitors to all buffers.
-
Total Lysate (for IκBα degradation): Lyse cells directly in ice-cold RIPA buffer containing inhibitors.
-
Quantification: Determine the protein concentration of all lysates using a BCA or Bradford assay.
B. Western Blotting
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load 20-40 µg of protein per lane and separate proteins by SDS-PAGE.[17]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: For IκBα, compare band intensity in total lysates over the TNF-α time course. For p65, compare the band intensity in the cytoplasmic vs. nuclear fractions. Normalize to loading controls.
Protocol 4: Quantitative RT-PCR for NF-κB Target Genes
This protocol measures the mRNA expression levels of NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) to confirm the downstream functional consequences of inhibition.[4][18]
Materials:
-
Cells and treatment reagents (as above)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (reverse transcriptase)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate and treat cells with this compound and/or TNF-α as described previously. A longer TNF-α stimulation (4-24 hours) is typically required to see robust mRNA induction.[4]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and forward/reverse primers for each gene of interest.
-
Run qPCR: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene. Compare the expression levels in treated samples to the TNF-α stimulated control.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josorge.com [josorge.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Hydroxychalcone Antioxidant Activity Assay (DPPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxychalcone, a flavonoid derivative, has garnered significant interest in the scientific community for its potential antioxidant properties. Chalcones are precursors to flavonoids and are known to exhibit a wide range of biological activities. The assessment of antioxidant capacity is a critical step in the evaluation of novel therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward method for determining the free radical scavenging activity of compounds. This document provides a detailed protocol for the DPPH assay to evaluate the antioxidant activity of this compound, along with relevant data and a workflow diagram.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic deep purple color and a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance.[1][2]
Quantitative Data Summary
The antioxidant activity of this compound and related compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the DPPH radicals. The table below summarizes the reported IC50 values for this compound and a standard antioxidant, Ascorbic Acid, from various studies.
| Compound | IC50 Value | Standard | Reference |
| This compound | 63.4% inhibition at 200 µmol/L | Quercetin (97.5% inhibition) | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 µg/mL | Ascorbic Acid (2.17 µg/mL) | [4] |
| JVF3 (a chalcone derivative) | 61.4 µM | Ascorbic Acid (54.08 µM) | [5] |
| Compound C7 (a hydroxyl chalcone analog) | 0.255 mM | Vitamin C (0.241 mM) | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for determining the antioxidant activity of this compound using the DPPH assay.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (or other suitable standard antioxidant)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark, amber-colored bottle and keep it refrigerated when not in use. It is recommended to prepare this solution fresh daily.[7]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol at a known high concentration (e.g., 1 mg/mL or 10 mM).
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solution (Ascorbic Acid): Prepare a stock solution and a series of working solutions of ascorbic acid in the same manner as the test compound.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add a specific volume of the DPPH working solution to each well. For example, add 180 µL of 0.1 mM DPPH solution.[7]
-
Addition of Test Compound: To the wells containing the DPPH solution, add a small volume of the different concentrations of this compound working solutions (e.g., 20 µL).[7]
-
Controls:
-
Blank: A well containing only the solvent (e.g., methanol or ethanol) to zero the spectrophotometer.
-
Control (Negative Control): A well containing the DPPH solution and the solvent used for the test compound, without the test compound itself. This will give the maximum absorbance.[1]
-
Positive Control: Wells containing the DPPH solution and the different concentrations of the standard antioxidant (e.g., ascorbic acid).
-
-
Incubation: After adding the test compound, gently shake the microplate and incubate it in the dark at room temperature for a specified period, typically 30 minutes.[7][8]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm, using a microplate reader.[2][5]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.[1]
-
-
Determine the IC50 Value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.
Workflow and Signaling Pathway Diagrams
DPPH Assay Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH antioxidant activity assay.
Caption: Workflow for DPPH antioxidant activity assay.
Antioxidant Mechanism of Chalcones
The antioxidant activity of chalcones, including this compound, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The specific mechanism can be influenced by the solvent used in the assay.[9]
Caption: Antioxidant mechanisms of chalcones.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Chemoprevention with 4'-Hydroxychalcone in ApcMin Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo chemoprevention studies utilizing 4'-Hydroxychalcone in the ApcMin mouse model of intestinal tumorigenesis. The protocols and data presented are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality. The adenomatous polyposis coli (Apc) gene is a critical tumor suppressor, and its mutation is an early event in the majority of sporadic and familial colorectal cancers. The ApcMin mouse, which carries a heterozygous germline mutation in the Apc gene, spontaneously develops multiple intestinal adenomas, making it a valuable in vivo model for studying intestinal tumorigenesis and evaluating potential chemopreventive agents. Chalcones, a class of natural and synthetic compounds, have demonstrated anti-cancer properties. This document focuses on the in vivo chemopreventive effects of a specific chalcone derivative, this compound (4-HC), in the ApcMin mouse model.
Quantitative Data Summary
The administration of this compound to ApcMin mice has been shown to significantly reduce intestinal polyp formation. The following tables summarize the key quantitative findings from in vivo studies.
Table 1: Effect of this compound on Intestinal Polyp Number in ApcMin Mice [1][2][3][4][5]
| Treatment Group | Colon | Distal Small Intestine (DSI) | Proximal Small Intestine (PSI) |
| Vehicle Control | 6.9 polyps (average) | 25.7 polyps (average) | 12.5 polyps (average) |
| This compound (10 mg/kg/day) | 45% reduction (P<0.01) | 35% reduction (P<0.01) | 33% reduction (P=0.03) |
Table 2: Effect of this compound on Intestinal Polyp Size in ApcMin Mice [1][2][3][4][5]
| Treatment Group | Colon | Distal Small Intestine (DSI) |
| Vehicle Control | Baseline | Baseline |
| This compound (10 mg/kg/day) | 35% reduction (P<0.05) | 39% reduction |
Table 3: Cellular Effects of this compound in Colon Adenomas of ApcMin Mice [1]
| Parameter | Effect of this compound Treatment |
| Apoptosis (TUNEL-positive cells) | 99% increase (P<0.01) |
| β-catenin Protein Levels | 52% reduction (P<0.01) |
Signaling Pathway
The chemopreventive effects of this compound in ApcMin mice are associated with the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.
References
- 1. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 3. Chemopreventive effect of this compound on intestinal tumorigenesis in ApcMin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Note: In Vitro Anti-inflammatory Assay Protocol for 4'-Hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction 4'-Hydroxychalcone is a member of the chalcone family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2][3]. Its anti-inflammatory properties are of significant interest for therapeutic development. The primary mechanism of action for this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][4][5]. It achieves this by inhibiting proteasome activity, which prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p50/p65 NF-κB dimer and subsequent expression of pro-inflammatory genes[1][6][7][8]. This application note provides detailed protocols for assessing the anti-inflammatory activity of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.
Principle of the Assay
The in vitro anti-inflammatory activity of this compound is evaluated by its ability to suppress the production of key inflammatory mediators in macrophages stimulated with LPS. The general workflow involves culturing RAW 264.7 macrophages, pre-treating them with various concentrations of this compound, and then inducing an inflammatory response with LPS. The inhibitory effect is quantified by measuring the levels of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways. A preliminary cell viability assay is essential to ensure that the observed inhibitory effects are not due to cytotoxicity.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™).
-
Compound: this compound (CAS 2657-25-2), dissolved in DMSO to prepare a stock solution (e.g., 40 mM).
-
Cell Culture: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inflammatory Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Nitric Oxide Assay: Griess Reagent System.
-
Cytokine Measurement: Mouse TNF-α, IL-6, and IL-1β ELISA kits.
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, Skim milk or BSA for blocking.
-
Primary Antibodies: Rabbit anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Cell Viability Assay (MTT Assay)
To ensure observed effects are not due to cytotoxicity, perform this assay in parallel with the inflammation assays.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LPS-Induced Inflammation and this compound Treatment
-
Seed RAW 264.7 cells in appropriate plates based on the downstream assay (e.g., 96-well plate for NO/ELISA, 6-well plate for Western Blot). A typical density is 2.5 x 10⁵ cells/mL.[9]
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (final concentration 1 µg/mL) for the required incubation period (e.g., 24 hours for NO and cytokines, 15-60 minutes for signaling protein phosphorylation).[10][11]
Protocol 1: Nitric Oxide (NO) Production Assay
-
Following the treatment protocol above in a 96-well plate, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[11]
-
Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
-
Collect cell culture supernatants after the 24-hour LPS stimulation period. Centrifuge to remove any cell debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.[12][13][14]
-
Follow the manufacturer's instructions precisely. The general steps involve:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Adding Streptavidin-HRP.
-
Adding a substrate solution (TMB) to develop color.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Calculate cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
-
After a short LPS stimulation period (e.g., 30 minutes for p65/IκBα phosphorylation), wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, diluted 1:1000) overnight at 4°C.[15][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total protein and a loading control (β-actin) to normalize the data.[17][18]
Data Analysis and Presentation
The anti-inflammatory effects of this compound are typically expressed as the concentration that causes 50% inhibition (IC₅₀) of a specific response (e.g., NO production). Data should be presented as mean ± SD from at least three independent experiments.
Table 1: Summary of Reported Anti-inflammatory Activity of this compound
| Assay / Cell Line | Stimulus | Measured Parameter | Reported IC₅₀ | Reference |
| Luciferase Reporter Gene Assay / K562 cells | TNF-α (20 ng/mL) | NF-κB Activation | 30 µM | |
| Proteasome Activity Assay / K562 & U937 cells | - | Chymotrypsin-like, Trypsin-like, Caspase-like activity | Dose-dependent inhibition (10-25 µM) | [6] |
| In vivo / Cryptochrome-null mice | Hyperaldosteronism | Blood Pressure, IL-1β, TNF-α | Effective at 40 mg/kg (oral) | [19] |
Signaling Pathway Visualization
The primary anti-inflammatory mechanism of this compound involves the direct inhibition of the proteasome, which is a critical step in the canonical NF-κB signaling pathway.
References
- 1. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. josorge.com [josorge.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 4'-Hydroxychalcone for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and crystallization of 4'-Hydroxychalcone to obtain single crystals suitable for X-ray diffraction analysis.
Introduction
This compound, a member of the chalcone family, is a naturally occurring compound found in licorice root and other plants.[1][2] It exhibits a range of biological activities, including anti-inflammatory and antineoplastic properties.[1][2] X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a molecule.[3] Obtaining high-quality single crystals is a critical and often rate-limiting step in this process.[4] These protocols outline reliable methods for the preparation and crystallization of this compound to facilitate its structural elucidation by X-ray diffraction.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [5] |
| Molecular Weight | 224.25 g/mol | [1] |
| CAS Number | 2657-25-2 | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| UV/Vis (λmax) | 228, 322 nm | [5] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers. | [5] |
Synthesis and Purification of this compound
High-purity starting material is essential for successful crystallization. The Claisen-Schmidt condensation is the most common and effective method for synthesizing this compound.[6][7]
Synthesis Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 4-hydroxyacetophenone and benzaldehyde.
Materials:
-
4-hydroxyacetophenone
-
Benzaldehyde
-
Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol.
-
While stirring, slowly add a catalytic amount of aqueous KOH or NaOH solution.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1M HCl to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining salts.
-
Dry the crude product in a desiccator or under vacuum.
Purification Protocol: Recrystallization
Recrystallization is a crucial step to enhance the purity of the synthesized this compound. Ethanol is a commonly used solvent for this purpose.[6][9]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a short period and then hot-filtered to remove the charcoal.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly. The purity can be checked by measuring the melting point and using analytical techniques such as NMR or HPLC.
Crystallization Protocols for X-ray Diffraction
The following protocols describe common methods for growing single crystals of this compound suitable for X-ray diffraction. The choice of method and solvent is critical and may require some optimization.
Slow Evaporation Method
This is the simplest and most common technique for growing single crystals.
Materials:
-
Purified this compound
-
Suitable solvent (e.g., acetone, ethanol, methanol, or a solvent mixture)
-
Small, clean vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free and temperature-stable environment.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Vapor Diffusion Method
This method is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound.
Materials:
-
Purified this compound
-
"Good" solvent (in which the compound is soluble, e.g., acetone, ethanol)
-
"Anti-solvent" (a more volatile solvent in which the compound is poorly soluble, e.g., hexane, diethyl ether)
-
Small inner vial and a larger outer vial with a tight-fitting cap
Procedure:
-
Dissolve the purified this compound in a minimal amount of the "good" solvent in the small inner vial.
-
Place a small amount of the "anti-solvent" in the larger outer vial.
-
Carefully place the inner vial inside the outer vial, ensuring the two solvents do not mix directly.
-
Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the this compound and promoting crystallization.
-
Store in a stable environment and observe for crystal growth.
Solvent-Antisolvent Layering Method
This technique involves carefully layering an anti-solvent on top of a solution of the compound.
Materials:
-
Purified this compound
-
"Good" solvent (e.g., ethanol, DMSO)
-
"Anti-solvent" (a less dense solvent in which the compound is insoluble, e.g., hexane, water)
-
Narrow test tube or vial
Procedure:
-
Prepare a concentrated solution of this compound in the "good" solvent.
-
Carefully and slowly layer the "anti-solvent" on top of the solution, minimizing mixing at the interface. This can be done by gently adding the anti-solvent down the side of the tilted tube.
-
A distinct interface should form between the two solvents.
-
Seal the container and leave it undisturbed. Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.
Data Presentation: Crystallographic Data
The following table summarizes the known crystallographic data for a closely related isomer, (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, which can serve as a useful reference. The CCDC deposition number for this compound is also provided.
| Parameter | Value | Reference |
| Compound | (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | [4] |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| a (Å) | 5.3738(4) | [4] |
| b (Å) | 12.9239(10) | [4] |
| c (Å) | 17.1310(14) | [4] |
| Volume (ų) | 1189.76 | [4] |
| Z | 4 | [4] |
| CCDC Number for this compound | 180558 | [1] |
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Overview of common crystallization techniques for this compound.
Caption: Logical relationship for obtaining a crystal structure of this compound.
References
- 1. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Topical Application of 4'-Hydroxychalcone in Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This protective environment renders the embedded microorganisms highly resistant to conventional antimicrobial agents, posing a significant challenge in clinical and industrial settings. 4'-Hydroxychalcone, a flavonoid precursor, has emerged as a promising agent for the topical treatment of biofilm-associated infections. This document provides detailed application notes and experimental protocols for researchers investigating the anti-biofilm properties of this compound.
Application Notes
This compound has demonstrated significant efficacy in inhibiting and disrupting biofilms of various clinically relevant microorganisms, including the fungus Candida albicans and the bacteria Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanisms of action are multifaceted, primarily involving the disruption of the EPS matrix and interference with quorum sensing (QS) signaling pathways.
Mechanism of Action
1. Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), is crucial for biofilm integrity and resistance. This compound is believed to interfere with the synthesis and organization of these components. For instance, in C. albicans, it affects cell wall formation, which is integral to the EPS structure.[1][2] In bacterial biofilms, it may disrupt the critical interactions between exopolysaccharides (like Psl and Pel in P. aeruginosa) and eDNA, which form the structural scaffold of the biofilm.[3][4][5][6]
2. Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. In P. aeruginosa, the Las and Rhl systems are key QS pathways.[7][8] this compound is thought to act as a competitive inhibitor for the transcriptional regulators LasR and RhlR, preventing the binding of their cognate autoinducers and subsequently downregulating the expression of genes essential for biofilm development.[9]
Spectrum of Activity
-
Candida albicans: this compound inhibits biofilm formation at sub-MIC concentrations and is associated with the inhibition of fungal cell wall formation and adhesion.[1]
-
Staphylococcus aureus: Chalcones, as a class of compounds, have been shown to reduce biofilm formation in methicillin-resistant S. aureus (MRSA).[10][11]
-
Pseudomonas aeruginosa: Chalcones have demonstrated the ability to inhibit biofilm formation, and this is often linked to the disruption of its sophisticated quorum-sensing network.
Data Presentation
The following tables summarize the quantitative data on the anti-biofilm activity of this compound and related compounds.
Table 1: Anti-biofilm Activity of this compound against Candida albicans
| Concentration (µM) | Biofilm Inhibition (BIC50) | Reference |
| 69.6 | 50% | [1] |
Table 2: Anti-biofilm Activity of Chalcones against Staphylococcus aureus
| Chalcone Derivative | Concentration (µg/mL) | Biofilm Reduction | Reference |
| Chalcone | 15 (sub-MBIC) | Significant | [12] |
| Chalcone | 20 (MBIC) | Significant | [12] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | 6.25 | Dose-dependent inhibition | [10] |
| Amino-substituted Chalcone C5 | 3.9 (MIC) | Significant reduction | [13] |
Table 3: Anti-biofilm Activity of Chalcones against Pseudomonas aeruginosa
| Chalcone Derivative | Concentration | Effect | Reference |
| Chalcone | 500 µg/mL | 100% biofilm inhibition | [11] |
| Chalcone | 32.25 µg/mL | Reduction in biofilm formation | [11] |
Experimental Protocols
Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and assessing the inhibitory effects of compounds like this compound.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a fresh overnight culture of the test microorganism in the appropriate liquid medium.
-
Plate Setup: Dispense 180 µL of the appropriate growth medium into each well of a 96-well plate. Add 20 µL of the this compound stock solution at various concentrations to the test wells. Include a vehicle control (solvent for the compound) and a no-treatment control.
-
Inoculation: Add 10 µL of the overnight culture (adjusted to a specific OD, e.g., 0.5 at 600 nm) to each well.
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the microorganism (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Quantification of Extracellular Polymeric Substances (EPS)
This protocol describes a method for extracting and quantifying the major components of the EPS matrix.
Materials:
-
Mature biofilms grown in the presence or absence of this compound
-
0.9% NaCl solution
-
Formaldehyde (37%)
-
0.3 M NaOH
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Phenol-sulfuric acid (for polysaccharide quantification)
-
Bradford or BCA protein assay kit (for protein quantification)
-
Fluorescent DNA-binding dye (e.g., PicoGreen) and a fluorometer (for eDNA quantification)
Procedure:
-
Biofilm Harvesting: Carefully wash the mature biofilms with 0.9% NaCl to remove planktonic cells.
-
Fixation: Fix the biofilms with formaldehyde (final concentration ~3.7%) for 1 hour at 4°C.
-
EPS Extraction: Incubate the fixed biofilms with 0.3 M NaOH for 3 hours at 4°C with gentle agitation.
-
Centrifugation: Centrifuge the suspension to pellet the cells. The supernatant contains the crude EPS extract.
-
Component Quantification:
-
Polysaccharides: Use the phenol-sulfuric acid method to quantify the total carbohydrate content in the EPS extract.
-
Proteins: Use a standard protein quantification assay (e.g., Bradford or BCA) to measure the protein concentration.
-
eDNA: Quantify the amount of eDNA using a fluorescent dye that specifically binds to double-stranded DNA.
-
Visualization of Biofilms by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the effects of this compound.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells, and a lectin conjugate like Concanavalin A-FITC for polysaccharides)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Biofilm Preparation: Grow biofilms on a suitable transparent surface in the presence or absence of this compound.
-
Staining: Gently wash the biofilms with PBS. Stain the biofilms with a combination of fluorescent dyes. For example, a mixture of SYTO 9 (green fluorescence for all cells) and propidium iodide (red fluorescence for dead cells) can be used to assess cell viability within the biofilm. A fluorescently labeled lectin can be used to visualize the polysaccharide component of the EPS.
-
Mounting: After a brief incubation with the stains, gently wash the biofilms again and mount them with an appropriate mounting medium.
-
Imaging: Acquire z-stack images of the biofilms using a confocal microscope. Use appropriate laser lines and emission filters for each fluorescent dye.
-
Image Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ or Imaris). Analyze parameters such as biofilm thickness, biomass, and the spatial distribution of different components.
Mandatory Visualizations
Caption: Workflow for the crystal violet biofilm inhibition assay.
Caption: Proposed mechanism of quorum sensing inhibition by this compound in P. aeruginosa.
Caption: Proposed mechanism of EPS matrix disruption by this compound.
References
- 1. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The exopolysaccharide Psl–eDNA interaction enables the formation of a biofilm skeleton in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exopolysaccharide Psl-eDNA interaction enables the formation of a biofilm skeleton in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Exopolysaccharides in Pseudomonas aeruginosa Biofilm Formation and Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The exopolysaccharide–eDNA interaction modulates 3D architecture of Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperoside inhibits biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anti-biofilm and molecular docking of amino-substituted chalcones targeting Staphylococcus aureus sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PEG-400 as a Recyclable Solvent for Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, traditionally employing strong bases in polar organic solvents.[1]
In the pursuit of greener and more sustainable chemical processes, Polyethylene Glycol 400 (PEG-400) has emerged as a highly effective and environmentally benign alternative solvent. PEG-400 is non-toxic, inexpensive, water-soluble, and, importantly, recyclable, which significantly reduces the generation of volatile organic compound (VOC) waste.[1] This document provides detailed application notes and experimental protocols for the synthesis of chalcones using PEG-400 as a recyclable solvent.
Advantages of Using PEG-400
Employing PEG-400 as a solvent for chalcone synthesis offers several distinct advantages over traditional methods:
-
Green and Sustainable: PEG-400 is a non-toxic and biodegradable solvent, aligning with the principles of green chemistry.
-
Recyclable: The solvent can be easily recovered and reused for multiple reaction cycles with only a minor decrease in product yield.
-
High Yields and Clean Reactions: The use of PEG-400 often leads to excellent product yields with minimal side product formation.[1]
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Simple Work-up Procedure: The water solubility of PEG-400 facilitates a straightforward separation of the product, which is typically insoluble in water.[1]
-
Cost-Effective: PEG-400 is an inexpensive and readily available solvent.
Data Presentation
Table 1: Synthesis of Various Chalcone Derivatives in PEG-400
| Entry | Acetophenone Derivative | Aldehyde Derivative | Product | Yield (%) |
| 1 | 4-Hydroxyacetophenone | 2-Chlorobenzaldehyde | 3-(2-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 92 |
| 2 | 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 95 |
| 3 | 4-Hydroxyacetophenone | 3-Nitrobenzaldehyde | 1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 90 |
| 4 | 2,6-Dihydroxyacetophenone | Benzaldehyde | 1-(2,6-Dihydroxyphenyl)-3-phenylprop-2-en-1-one | 88 |
| 5 | 2,6-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | 1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 91 |
Note: Yields are based on isolated products.
Table 2: Recyclability of PEG-400 in Chalcone Synthesis
This table demonstrates the efficiency of recycled PEG-400 in the synthesis of 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 93 |
| 3 | 91 |
| 4 | 88 |
| 5 | 85 |
Experimental Protocols
Materials and Equipment
-
Substituted acetophenone
-
Aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Polyethylene Glycol 400 (PEG-400)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Standard laboratory glassware
Protocol 1: General Procedure for Chalcone Synthesis in PEG-400
This protocol describes a general method for the Claisen-Schmidt condensation reaction to synthesize chalcones using PEG-400 as the solvent.
-
Reaction Setup: In a round-bottom flask, combine an equimolar mixture of the substituted acetophenone (e.g., 10 mmol) and the aromatic aldehyde (10 mmol).
-
Solvent and Catalyst Addition: Add PEG-400 (15-20 mL) to the flask, followed by the addition of a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 2-4 mmol).
-
Reaction: Stir the mixture vigorously at a controlled temperature, typically ranging from room temperature to 60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times are generally short, often ranging from 30 minutes to a few hours.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (approximately 100-150 mL).
-
Precipitation and Filtration: The chalcone product, being insoluble in water, will precipitate out of the solution. Collect the solid product by filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual PEG-400 and base. Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using appropriate analytical techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Recovery and Recycling of PEG-400
This protocol outlines the procedure for recovering and reusing the PEG-400 solvent from the aqueous filtrate obtained after product isolation.
-
Filtrate Collection: Collect the aqueous filtrate from the product filtration step (Protocol 1, step 5).
-
Water Removal: Transfer the filtrate to a round-bottom flask and remove the water using a rotary evaporator.
-
Solvent Recovery: The remaining viscous liquid is the recovered PEG-400.
-
Solvent Reuse: The recovered PEG-400 can be directly used in subsequent chalcone synthesis reactions (Protocol 1, step 2). A slight decrease in yield may be observed in successive cycles as shown in Table 2.
Visualizations
Chalcone Synthesis and Solvent Recycling Workflow
Caption: Workflow for chalcone synthesis and PEG-400 recycling.
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Troubleshooting & Optimization
Technical Support Center: 4'-Hydroxychalcone Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of 4'-Hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous solutions for my in vitro/in vivo experiments. What are the recommended methods to improve its solubility?
A1: this compound is practically insoluble in water. Several techniques can be employed to enhance its aqueous solubility. The most common and effective methods include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions, and formulation into nanoemulsions. The choice of method will depend on the specific requirements of your experiment, such as the desired concentration, administration route, and acceptable excipients.
Q2: I am considering using co-solvents. Which ones are effective for this compound and what concentrations can I expect to achieve?
A2: Co-solvents are a rapid and straightforward method for dissolving this compound. Dimethyl sulfoxide (DMSO) is a powerful solvent for this compound.[1] For in vivo studies, combinations of solvents are often necessary to achieve a biocompatible formulation. Below is a summary of tested co-solvent systems and the achievable solubility.
Data Presentation: Co-solvent Systems for this compound
| Co-solvent System | Achievable Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (9.28 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.28 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (9.28 mM) | |
| DMSO (neat) | ~50 mg/mL (222.97 mM) | [1] |
Note: Sonication may be required to aid dissolution, especially at higher concentrations.
Q3: I need a formulation with reduced organic solvent. Are cyclodextrins a viable alternative?
Q4: What are solid dispersions, and can they improve the solubility of this compound?
A4: Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can lead to a reduction in drug crystallinity and particle size, thereby enhancing the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[3][4][5][6][7] While specific quantitative data for this compound solid dispersions is limited in the reviewed literature, this technique is a well-established method for improving the solubility of poorly water-soluble drugs.[8][9]
Q5: Can nanoformulations like nanoemulsions be used for this compound?
A5: Nanoemulsions are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, increasing their aqueous dispersibility and bioavailability.[10] For a synthetic chalcone, nanoemulsions were successfully formulated, indicating the feasibility of this approach.[11] The oil phase of the nanoemulsion is selected based on the drug's solubility. For one synthetic chalcone, medium-chain triglycerides (MCT) were found to be a suitable oil phase.[11]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous buffer.
-
Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When a concentrated DMSO stock is diluted, the solvent polarity increases, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a pre-formulated buffer containing a solubilizing agent like PEG300 or Tween-80.
-
Prepare a cyclodextrin complex: Pre-complexing this compound with HP-β-CD before adding it to your aqueous system can prevent precipitation.
-
Issue 2: Low yield or incomplete complexation when preparing cyclodextrin inclusion complexes.
-
Cause: The efficiency of complexation can be affected by the preparation method, stoichiometry, and experimental conditions.
-
Troubleshooting Steps:
-
Optimize the drug:cyclodextrin ratio: A 1:1 molar ratio is a common starting point, but this may need to be optimized. A phase solubility study can help determine the optimal ratio.
-
Try a different preparation method: If the kneading method yields poor results, consider co-precipitation or freeze-drying, which can sometimes provide higher complexation efficiency.
-
Ensure adequate mixing and time: The kneading process requires thorough mixing for an extended period to ensure intimate contact between the drug and cyclodextrin. For co-precipitation, ensure the initial dissolution is complete and allow sufficient time for the complex to form upon cooling.
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
-
Cause: Undissolved particles of this compound can lead to variability in the effective concentration in your assay.
-
Troubleshooting Steps:
-
Visually inspect your solutions: Before adding to your assay, ensure your final solution is clear and free of visible precipitate. Centrifuge or filter the solution if necessary.
-
Re-evaluate your solubilization method: The chosen method may not be providing sufficient solubility for the required concentration. Consider a more robust method (e.g., moving from co-solvents to a cyclodextrin complex or nanoemulsion).
-
Perform a solubility check: Determine the actual solubility of your this compound formulation in your final assay medium before proceeding with biological experiments.
-
Experimental Protocols
Protocol 1: Phase Solubility Study of this compound with HP-β-Cyclodextrin
This protocol is used to determine the stoichiometry and stability constant of the inclusion complex.[12]
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your desired buffer.
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.
-
Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method
This is a simple and common method for preparing solid inclusion complexes.[13][14][15][16]
-
Accurately weigh this compound and HP-β-cyclodextrin in a 1:1 molar ratio.
-
Triturate the HP-β-cyclodextrin in a mortar, and slowly add a small amount of a water-methanol (1:1 v/v) mixture to form a homogeneous paste.
-
Add the this compound to the paste and knead the mixture for 45-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This method is suitable for thermolabile compounds and can produce a homogeneous dispersion.[8][17][18][19]
-
Select a suitable hydrophilic carrier such as PVP K30 or HPMC.
-
Weigh the desired ratio of this compound and the carrier (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the this compound and the carrier in a common volatile solvent, such as methanol or a mixture of dichloromethane and ethanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
Visualizations
Signaling Pathway: Inhibition of TNFα-induced NF-κB Activation by this compound
This compound has been shown to inhibit the activation of the NF-κB signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[20][21][22] It achieves this by inhibiting the proteasome, which is responsible for the degradation of IκBα, the inhibitor of NF-κB.[20][21] This prevents the translocation of the p50/p65 NF-κB subunits to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[22]
Caption: TNFα-induced NF-κB signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Cyclodextrin Inclusion Complexation for Solubility Enhancement
The following diagram outlines the general workflow for preparing and characterizing a this compound-cyclodextrin inclusion complex.
Caption: General workflow for preparing and characterizing cyclodextrin inclusion complexes.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a logical approach to troubleshooting common solubility problems with this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
References
- 1. HPMC Solubility Chart [hpmc.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Hydroxypropyl Methylcellulose-Based Solid Dispersion of Curcumin with Enhanced Bioavailability and Its Hepatoprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Preparation and characterization of curcumin solid dispersion using HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sybespharmacy.com [sybespharmacy.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. dovepress.com [dovepress.com]
- 12. jgtps.com [jgtps.com]
- 13. oatext.com [oatext.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kneading Method: Significance and symbolism [wisdomlib.org]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpls.org [wjpls.org]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. josorge.com [josorge.com]
4'-Hydroxychalcone stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-hydroxychalcone in DMSO solution. Adherence to proper storage and handling protocols is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability of your this compound stock solution, it is crucial to store it at low temperatures. For short-term storage, -20°C is recommended for up to one month. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is advised for up to one year to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light when dissolved in DMSO?
A3: Yes, this compound is known to be sensitive to light, particularly when in solution. Exposure to light can induce the isomerization of the biologically active trans-isomer to the cis-isomer. It is imperative to protect DMSO stock solutions and working solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged storage under these conditions can lead to degradation and a decrease in the compound's potency.
Q5: What are the potential degradation products of this compound in DMSO?
A5: The most well-documented degradation product of this compound in DMSO solution is its cis-isomer, formed via light-induced isomerization. Other potential degradation products could arise from oxidation or hydrolysis, especially under harsh conditions (e.g., presence of acids, bases, or oxidizing agents). A stability-indicating HPLC method can be used to detect and quantify these degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in DMSO solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure that the stock solution has been stored at -80°C and protected from light. 2. Prepare Fresh Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from powder. 3. Perform a Stability Check: Use HPLC to check the purity of your stock solution and look for the presence of degradation products, such as the cis-isomer. |
| High background signal or unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Contamination of the DMSO solvent or degradation of this compound. | 1. Use High-Purity DMSO: Ensure that the DMSO used is of high purity and suitable for the application. 2. Analyze a DMSO Blank: Run a blank sample of the DMSO solvent to check for any contaminants. 3. Check for Degradation Products: Compare the chromatogram of your sample with that of a freshly prepared standard to identify any potential degradation peaks. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in aqueous buffers. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). 2. Sonication: Briefly sonicate the final working solution to aid in dissolution. 3. Prepare Fresh Dilutions: Prepare aqueous dilutions immediately before use, as the compound may precipitate over time. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a DMSO solution.
1. Materials and Reagents:
-
This compound powder
-
High-purity DMSO
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable buffer component
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µM) by diluting with DMSO.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C) in the dark for a specified time.
-
Photostability: Expose the working solution to a light source (e.g., UV lamp or daylight) at room temperature for a specified time. Keep a control sample in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for chalcone analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4]
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run. A starting point could be 40% acetonitrile, increasing to 90% over 20 minutes.[2][3]
-
Detection Wavelength: Monitor at the λmax of this compound (around 350 nm) and a lower wavelength (e.g., 280 nm) to detect a wider range of potential degradation products.[2][3]
-
Injection Volume: 10-20 µL.
-
Analysis: Analyze the stressed samples and an unstressed control at various time points. Calculate the percentage of this compound remaining and observe the formation of any new peaks, which would indicate degradation products.
Data Presentation
The results of the stability study can be summarized in the following table:
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks | Area of Major Degradant (%) |
| Control (Dark, RT) | 24 | |||
| Acid (0.1 M HCl, 60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| Base (0.1 M NaOH, 60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| Oxidation (3% H₂O₂, RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (60°C, Dark) | 24 | |||
| Photolytic (Light, RT) | 24 |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the TNFα-induced NF-κB signaling pathway. It is thought to exert this effect by inhibiting the proteasome, which prevents the degradation of IκBα. This, in turn, sequesters the NF-κB complex (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
BMP Signaling Pathway Activation by this compound
This compound has been identified as an activator of the Bone Morphogenetic Protein (BMP) signaling pathway. It promotes the phosphorylation of Smad1 and Smad5, which are key downstream effectors of BMP signaling. Phosphorylated Smads then translocate to the nucleus to regulate the expression of target genes involved in cell differentiation and development.
Caption: Activation of the BMP signaling pathway by this compound.
Experimental Workflow for Stability Assessment
The following workflow provides a logical sequence for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
Technical Support Center: Recrystallization of 4'-Hydroxychalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4'-Hydroxychalcone. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to ensure the successful purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.
-
Too Little Solvent: Gradually add small portions of the hot recrystallization solvent to the crude this compound with continuous stirring or swirling until it completely dissolves.
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Incorrect Solvent: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] Ethanol is a commonly used solvent for its recrystallization.[2][3] If the compound remains insoluble even with a large volume of hot solvent, you may need to select a different solvent.
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.[4]
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Excess Solvent: If an excessive amount of solvent was used, the concentration of this compound might be too low for crystals to form. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4][5]
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Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[4] You can induce crystallization by:
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[4]
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent.[4] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]
-
Change Solvent System: If slow cooling doesn't resolve the issue, consider using a different solvent or a mixed solvent system.
Q4: The recrystallized this compound appears as a sticky, caramel-like residue. What causes this?
A4: This issue, sometimes observed with chalcone derivatives, can be due to residual impurities or decomposition.[6]
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Purity of Starting Material: Ensure that the crude product is as pure as possible before recrystallization. Preliminary purification by passing it through a short silica plug might be necessary.
-
Solvent Choice: The solvent system may not be optimal. Experiment with different solvents or solvent mixtures. For instance, a combination of a good solvent (like ethanol) and a poor solvent (like water or hexane) can sometimes yield better crystals. Repeated recrystallization, first from ethanol and then from hexane, has been reported for this compound.[2]
Q5: The recovery yield after recrystallization is very low. How can I improve it?
A5: A low yield can result from several factors.[5]
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Excessive Solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial. Any excess will retain more of your product in the solution (the mother liquor) upon cooling.[5]
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Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you may lose a significant portion of the product. Ensure the solution is sufficiently hot during transfers.
-
Cooling Temperature: To maximize crystal recovery, cool the solution in an ice bath after it has first cooled slowly to room temperature.
-
Check the Mother Liquor: After filtering your crystals, you can cool the remaining solution (mother liquor) further to see if a second crop of crystals forms. Note that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[2][3] A procedure involving repeated recrystallization, first from ethanol and then from hexane, has also been described to achieve high purity.[2] The compound is also soluble in DMSO and dimethylformamide, with a solubility of approximately 30 mg/mL in these solvents.[1]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a yellow crystalline solid.[7]
Q3: How can I check the purity of my recrystallized this compound?
A3: The purity can be assessed by several methods:
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Melting Point: Pure compounds have a sharp, defined melting point. The reported melting point for this compound is around 180-182°C.[7] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of the final product.
Q4: Is it better to cool the solution quickly in an ice bath or let it cool slowly?
A4: Slow cooling is generally preferred. Allowing the solution to cool slowly to room temperature promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[4] Once the solution has reached room temperature and crystal formation has slowed, placing it in an ice bath can help maximize the yield.
Quantitative Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Concentration/Solubility | Temperature | Reference |
| Ethanol | ~30 mg/mL | Not Specified | [1] |
| DMSO | ~30 mg/mL | Not Specified | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [1] |
| DMSO | 233.33 mg/mL (1040.49 mM) | Not Specified | [8] |
| DMSO | 50 mg/mL (222.97 mM) | Not Specified | [9] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Not Specified | [1] |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for the purification of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate
-
Watch glass
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate while continuously swirling. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals should start to form as the solution cools and becomes supersaturated. Do not disturb the flask during this initial cooling period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to induce further crystallization and maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a low-temperature vacuum oven.
-
Purity Assessment: Determine the melting point and perform TLC analysis to assess the purity of the recrystallized product.
Visualizations
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scitepress.org [scitepress.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Proteasome | TargetMol [targetmol.com]
Troubleshooting 4'-Hydroxychalcone synthesis byproducts
Welcome to the technical support center for 4'-Hydroxychalcone synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 4-hydroxyacetophenone with benzaldehyde.[1][2] Common bases used include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol.[2][3][4]
Q2: Why is my reaction yield unexpectedly low?
A2: Low yields can stem from several factors. The Claisen-Schmidt condensation is reversible, and reaction equilibrium may not favor the product under suboptimal conditions. Key factors include:
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Catalyst Concentration: Weak or dilute basic solutions may not be sufficient. Using higher concentrations of NaOH or KOH (e.g., 40-50%) can significantly improve yields.[3][5]
-
Reaction Time: Some protocols require extended reaction times, from several hours to overnight (24 hours), to reach completion.[2][3][5]
-
Reactant Reactivity: The presence of certain electron-releasing groups on the aromatic rings of the reactants can slow down the reaction rate.[3]
-
Acid Catalysis: While possible, acid-catalyzed Claisen-Schmidt condensations generally result in lower yields (10-40%) compared to base-catalyzed reactions.[4][5]
Q3: What are the common impurities or byproducts I should be aware of?
A3: The primary impurities are often unreacted starting materials (4-hydroxyacetophenone and benzaldehyde). A potential side reaction is the Michael addition , where a second molecule of the 4-hydroxyacetophenone enolate attacks the α,β-unsaturated ketone of the newly formed chalcone.[6] This is more likely with prolonged reaction times or high concentrations of the enolate. Additionally, self-condensation of the acetophenone can occur, although it is less common under standard conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5][7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product spot. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing.
Q5: My product looks oily and won't precipitate during work-up. What went wrong?
A5: An oily product or failure to precipitate upon adding water and neutralizing with acid can indicate an incomplete reaction or the presence of significant impurities that are depressing the melting point and interfering with crystallization. Ensure the reaction has gone to completion using TLC. If the reaction is complete, try cooling the neutralized mixture in an ice bath for an extended period and scratching the inside of the flask with a glass rod to induce crystallization.
Q6: Is a solvent-free synthesis method available and is it effective?
A6: Yes, a "green" solvent-free method using a grinding technique is well-documented.[5][7][8] This involves grinding the solid reactants (4-hydroxyacetophenone and benzaldehyde) with a solid base catalyst (like NaOH pellets) in a mortar and pestle.[3][7] This approach offers advantages such as shorter reaction times (e.g., 30-45 minutes), reduced use of volatile organic compounds (VOCs), and often simpler work-up.[7][9][10] However, yields can be variable and may be lower than conventional methods.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Problem | Possible Cause | Suggested Solution |
| No Product or Very Low Yield | Ineffective Catalyst: The base (NaOH/KOH) solution may be old or too dilute. | Prepare a fresh, concentrated (e.g., 40-50%) aqueous solution of the base catalyst. For grinding methods, use fresh, finely ground pellets.[3] |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction with TLC until the starting material spot disappears. Extend the reaction time if necessary.[5][7] | |
| Low Temperature: Room temperature may be too low for less reactive substrates. | Gently warm the reaction mixture (e.g., to 40°C), but avoid excessive heat which can promote side reactions.[9] | |
| Multiple Spots on TLC | Incomplete Reaction: Spots for starting materials are still visible. | Continue the reaction and monitor with TLC. Consider adding a small amount of additional catalyst. |
| Side Reactions: Formation of byproducts like the Michael adduct. | Avoid excessively long reaction times once the starting material is consumed. Ensure the stoichiometry of reactants is correct. | |
| Product Fails to Crystallize | Presence of Impurities: Unreacted starting materials or oily byproducts are present. | Try adding seed crystals, cooling in an ice bath, or scratching the flask. If it remains an oil, attempt purification via column chromatography. |
| Incomplete Neutralization: The solution may still be too basic or acidic. | Carefully check the pH after neutralization with HCl. The final pH should be approximately neutral (pH ~7). | |
| Low or Broad Melting Point | Product is Impure: Contamination with starting materials or byproducts. | Purify the product thoroughly. Recrystallization from a suitable solvent like ethanol is the most common and effective method.[1][7][8] Repeated recrystallizations may be necessary. |
Quantitative Data Summary
The choice of reaction conditions can significantly impact the final yield of chalcone synthesis.
Table 1: Comparison of Catalysts and Conditions on Chalcone Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| NaOH (solid) | None (Grinding) | Room Temp. | 30 min | 66.67% | [7] |
| NaOH (solid) | None (Grinding) | Room Temp. | 30 min | 32.5% | [5] |
| KOH (aq. 50%) | Ethanol | Room Temp. | 4-24 hours | High Yields | [11] |
| KOH | PEG-400 | 40°C | 1 hour | 75-85% | [9] |
| NaOH (aq. 50%) | Ethanol | Room Temp. | 24 hours | 40-70% | [5][8] |
| Acid Catalysts | Various | Various | Various | 10-40% | [4][5] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound (Ethanol Solvent)
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can range from 4 to 24 hours.[2][3]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice.
-
Neutralization: Slowly add a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) with stirring until the mixture is neutralized (pH ~7).[5][8]
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and air-dried.
Protocol 2: Green Synthesis of this compound (Solvent-Free Grinding)
-
Reactant Preparation: Place 4-hydroxyacetophenone (1.0 eq), benzaldehyde (1.0 eq), and solid NaOH or KOH pellets (e.g., 2.0 eq) into a ceramic mortar.[7]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 30-45 minutes. The mixture will typically become paste-like and may change color.[7][10] Monitor reaction completion with TLC by dissolving a small sample in a suitable solvent.
-
Work-up: Transfer the reaction mixture to a beaker containing cold water.
-
Neutralization: Acidify the aqueous mixture with cold 10% HCl until it is neutral (pH ~7) to precipitate the product.[7][8]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried this compound into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is commonly used) to dissolve the solid.[1][7]
-
Dissolution: Gently heat the mixture with stirring (e.g., on a hot plate) until all the solid has just dissolved. Do not overheat or boil for extended periods.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should begin to form.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry completely. Verify purity by checking the melting point and running a TLC.[7][10]
Visualizations
Caption: Claisen-Schmidt reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis and purification.
Caption: Formation of a Michael adduct byproduct via a side reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. scitepress.org [scitepress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
Minimizing cis-isomer formation in 4'-Hydroxychalcone synthesis
Technical Support Center: 4'-Hydroxychalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the synthesis of this compound, with a specific focus on minimizing the formation of the undesired cis-isomer.
Troubleshooting Guide
Q1: My ¹H NMR analysis indicates a significant presence of the cis-isomer alongside the desired trans-isomer. What are the potential causes and solutions?
A: The formation of the trans-isomer is energetically favored in Claisen-Schmidt condensations due to its greater thermodynamic stability.[1][2] However, the presence of the cis-isomer can occur. Here are the primary causes and troubleshooting steps:
-
Photochemical Isomerization: The most common cause for the presence of the cis-isomer is unintentional exposure of the reaction mixture or the purified product to UV light. The trans-isomer can undergo photoisomerization to the cis-form.
-
Solution: Conduct the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil). Store the final product in an amber vial or in a dark environment.
-
-
Reaction Conditions: While less common, non-optimal reaction conditions could potentially lead to a mixture of isomers.
-
Solution: Ensure the reaction is performed under thermodynamic control. This typically involves using a strong base catalyst like NaOH or KOH and allowing the reaction to reach equilibrium at room temperature, which favors the more stable trans product.[3]
-
-
Confirmation: Use ¹H NMR to confirm the stereochemistry. The vinylic protons of the trans-isomer typically show a large coupling constant (J) of 15-16 Hz, whereas the cis-isomer will have a significantly smaller coupling constant (around 8.4 Hz).[4][5]
Q2: How can I effectively remove the cis-isomer from my final product?
A: The structural differences between cis and trans isomers result in different physical properties, which can be exploited for separation.
-
Recrystallization: This is the most common and effective method. The two isomers will likely have different solubilities in a given solvent system. The more stable and typically more crystalline trans-isomer can often be selectively crystallized out, leaving the cis-isomer in the mother liquor. Ethanol is a frequently used solvent for recrystallizing chalcones.[6]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography provides excellent separation of geometric isomers. The choice of stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., a hexane/ethyl acetate gradient) can effectively resolve the two isomers. A Wittig reaction protocol uses a simple silica gel plug to purify the crude product, which can also help in separating isomers.[7]
Q3: My overall reaction yield is low, regardless of the isomer ratio. How can I improve it?
A: Low yields in a Claisen-Schmidt condensation can often be traced back to reactants, catalyst, or reaction conditions.
-
Reactant Purity: Ensure that the starting materials, 4-hydroxyacetophenone and the corresponding benzaldehyde, are pure. Impurities can lead to side reactions.
-
Catalyst Activity: The base catalyst (e.g., 60% NaOH solution) is critical.[8] Ensure it is freshly prepared and used in the correct stoichiometric amount. An insufficient amount of base will result in an incomplete reaction.
-
Temperature Control: The initial aldol addition is often exothermic. Running the initial phase of the reaction in an ice bath can help control the reaction rate and prevent side reactions.[8] Afterwards, stirring at room temperature for several hours allows the condensation and dehydration to complete.[3][8]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.[5][6]
-
Alternative Synthesis: If yields remain low, consider an alternative method like the Wittig reaction, which has been shown to produce chalcones in high yields (80-100%) and excellent purity.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the trans-isomer the thermodynamically favored product in chalcone synthesis?
A: The trans configuration is more stable because it minimizes steric hindrance between the bulky aromatic rings and the carbonyl group.[2][9] In the cis-isomer, these groups are on the same side of the double bond, leading to steric strain and a higher energy state. Computational studies confirm this, showing that the formation of trans-chalcones has a more negative Gibbs free energy value (ΔG), indicating a more spontaneous and energetically favorable process.[1]
Q2: What is the role of the base catalyst in the Claisen-Schmidt condensation?
A: The Claisen-Schmidt condensation is a base-catalyzed reaction. The base (typically NaOH or KOH) performs a crucial function by deprotonating the α-carbon of the ketone (4-hydroxyacetophenone). This creates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product then readily dehydrates (loses a water molecule) under the basic conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Q3: Are there any "green" or solvent-free methods for synthesizing this compound?
A: Yes, solvent-free synthesis using grinding techniques has proven to be a simple, fast, and environmentally friendly alternative.[5] This method involves grinding the solid reactants (4-hydroxyacetophenone, 4-hydroxybenzaldehyde, and a solid catalyst like NaOH) in a mortar and pestle at room temperature for a short period (e.g., 30 minutes).[5][6] This approach often results in good yields and reduces waste by eliminating the need for organic solvents.[5]
Data Presentation
Table 1: Factors Influencing Isomer Formation in this compound Synthesis
| Parameter | Condition | Expected Outcome on Isomer Ratio | Rationale |
| Control Type | Thermodynamic Control (e.g., Base catalyst, room temp, sufficient time) | Predominantly trans-isomer | The reaction proceeds to the most stable product, which is the trans-isomer due to lower steric hindrance.[1][2] |
| Light Exposure | Reaction/product exposed to UV light | Increased proportion of cis-isomer | Photochemical energy can overcome the energy barrier for the isomerization of the more stable trans-double bond to the cis-form. |
| Purification | Recrystallization or Column Chromatography | Increased purity of the trans-isomer | The different physical properties (solubility, polarity) of the isomers allow for their physical separation.[6][7] |
| Synthesis Method | Claisen-Schmidt Condensation | Predominantly trans-isomer | This standard method is under thermodynamic control.[3] |
| Synthesis Method | Wittig Reaction | Predominantly trans-isomer | The Wittig reaction is also highly stereoselective for the more stable E (trans) alkene.[7] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a standard method for synthesizing this compound, designed to favor the formation of the trans-isomer.
-
Preparation: In a round-bottom flask placed in an ice bath, dissolve 4-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30-40 mL).[8]
-
Catalyst Addition: While stirring the solution, add a 60% aqueous solution of NaOH (10 mL) dropwise over 30 minutes. Maintain the temperature between 20-25°C.[3][8]
-
Reaction: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 3-4 hours. The formation of a precipitate is expected.[8]
-
Workup: Pour the reaction mixture into cold water and neutralize it carefully with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure trans-4'-Hydroxychalcone.[6]
-
Characterization: Confirm the structure and stereochemistry using FTIR and ¹H NMR spectroscopy. A coupling constant of ~15-16 Hz for the vinylic protons in the ¹H NMR spectrum confirms the trans configuration.[4]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Simplified Claisen-Schmidt condensation pathway.
References
- 1. uwlax.edu [uwlax.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scitepress.org [scitepress.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing 4'-Hydroxychalcone cytotoxicity in non-transformed cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Hydroxychalcone, focusing on its cytotoxic effects in non-transformed cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a type of chalcone, a class of aromatic ketones known for their diverse biological activities. It is investigated for its potential anti-inflammatory and anti-cancer properties. Research indicates that it can inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Q2: Is this compound cytotoxic to non-transformed (healthy) cells?
The cytotoxicity of this compound towards non-transformed cells appears to be significantly lower compared to its effect on cancer cells, suggesting a degree of selectivity. Some studies report that it has no significant effect on the viability of non-transformed cells at concentrations effective against cancer cells. However, like many bioactive compounds, high concentrations can induce toxicity. For its isomer, 4-Hydroxychalcone, an IC50 of 133.6 μM has been reported in HEK293 cells, with no obvious cytotoxicity observed at concentrations up to 10 μM.[1] Another study showed that 4-Hydroxychalcone was not toxic to primary cultures of E14 rat midbrain at concentrations below 25µM.[2]
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
The cytotoxic effects of this compound and its isomers are primarily linked to:
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function, leading to a decrease in cellular ATP levels.
-
Induction of Oxidative Stress: It can increase the production of intracellular Reactive Oxygen Species (ROS) and deplete the levels of glutathione (GSH), a key antioxidant.[2]
-
Apoptosis Induction: By inducing mitochondrial dysfunction and oxidative stress, it can trigger programmed cell death, or apoptosis.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in non-transformed control cells.
Possible Cause 1: High Concentration of this compound Even compounds with selective toxicity can affect healthy cells at high concentrations.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range. Start with a low concentration and titrate up to find a window where toxicity to non-transformed cells is minimal while still affecting the target cancer cells.
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Possible Cause 3: Cell Line Sensitivity Different non-transformed cell lines can have varying sensitivities to chemical compounds.
-
Recommendation: If possible, test the cytotoxicity of this compound on a panel of different non-transformed cell lines to understand its broader toxicity profile.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Inaccurate Cell Seeding Density The number of cells seeded per well can significantly impact the results of viability assays like the MTT assay.
-
Recommendation: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Ensure uniform cell seeding across all wells.
Possible Cause 2: Instability of this compound in solution The compound may degrade over time in culture medium.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions from light and store them appropriately.
Possible Cause 3: Assay Interference The chemical properties of this compound might interfere with the assay itself (e.g., reacting with the MTT reagent).
-
Recommendation: Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions.
Issue 3: Difficulty in mitigating cytotoxicity in non-transformed cells.
Possible Cause: Overwhelming Oxidative Stress The primary mechanism of toxicity might be a strong induction of oxidative stress that the cells' endogenous antioxidant systems cannot handle.
-
Recommendation: Co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to prevent the cytotoxic effects of 4-Hydroxychalcone.[2] This can help to determine if the observed cytotoxicity is ROS-dependent.
Quantitative Data Summary
Table 1: IC50 Values of this compound and 4-Hydroxychalcone in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 4-Hydroxychalcone | HEK293 | Human Embryonic Kidney (non-transformed) | 133.6 | [1] |
| 4-Hydroxychalcone | RD | Human Rhabdomyosarcoma | 24.63 ± 2.19 | [3] |
| 4-Hydroxychalcone | E14 rat midbrain | Primary neurons (non-transformed) | > 25 | [2] |
| This compound | SH-SY5Y | Human Neuroblastoma | 10-60 (concentration range studied) | [4] |
| Various Chalcones | WS1 | Human Normal Fibroblasts | Cytotoxic effects observed at 40 and 80 µM | [5] |
| Chalcone Derivatives | MCF-10F | Human Breast Epithelial (non-transformed) | 95.76 ± 1.52 and 95.11 ± 1.97 | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and solvent control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells from the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), to measure intracellular ROS levels.
Materials:
-
Fluorescence microscope or plate reader
-
H2DCF-DA (or similar ROS-sensitive probe)
-
Cell culture medium
-
PBS or HBSS
Procedure:
-
Seed cells in a suitable plate or dish for fluorescence measurement.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM H2DCF-DA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells again with PBS or HBSS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB pathway by targeting the proteasome.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. 4-Hydroxyhalcone effects on cisplatin-induced genotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of this compound on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Thermal Stability Analysis of 4'-Hydroxychalcone using TG/DSC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal stability analysis of 4'-Hydroxychalcone and related compounds using Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected thermal behavior of this compound in a TG/DSC experiment?
A1: Based on differential scanning calorimetry (DSC) studies, this compound is expected to be thermally stable up to its melting point, which is approximately 186°C.[1] The DSC curve typically shows a sharp endothermic peak at this temperature, corresponding to the melting transition.[1] Thermogravimetric analysis (TG) will show the decomposition profile. For chalcones, the thermal stability is influenced by the nature and position of substituents.[2] The presence of a hydroxyl group, as in this compound, generally affects the thermal decomposition characteristics.[3][4]
Q2: My TG curve for this compound shows an initial weight loss at a temperature below 100°C. What could be the cause?
A2: This initial weight loss is likely due to the presence of residual moisture or solvent in your sample. It is advisable to dry the sample thoroughly before the experiment or to incorporate a drying step in the TG temperature program (e.g., holding the temperature at a point below the boiling point of the potential solvent for a period) to eliminate this variable.
Q3: The baseline of my DSC curve is drifting, making it difficult to determine the melting point accurately. How can I fix this?
A3: Baseline drift in DSC can be caused by several factors:
-
Improper sample preparation: Ensure the sample is flat and in good thermal contact with the bottom of the crucible.
-
Instrument equilibration: Allow sufficient time for the instrument to stabilize before starting the measurement.
-
Contamination: Clean the DSC cell and sample holder to remove any residues from previous experiments.
-
Gas flow rate: Ensure a stable and appropriate purge gas flow rate.
Q4: I am observing an exothermic peak before the melting point in the DSC of my synthesized this compound. What does this signify?
A4: An exothermic peak before melting could indicate a crystallization event. This can occur if the sample is amorphous or in a metastable crystalline form. Upon heating, it gains enough energy to rearrange into a more stable crystalline structure before melting. To confirm this, you can perform a heat-cool-heat cycle. The exothermic crystallization peak should not be present in the second heating scan if the first scan induced complete crystallization.
Q5: The weight loss in my TG experiment for a chalcone derivative occurs in multiple steps. What does this indicate?
A5: Multi-step degradation is common for many organic compounds and suggests that the decomposition occurs through a series of consecutive or overlapping reactions.[2] Each step in the TG curve corresponds to the loss of a specific fragment of the molecule. The complexity of the decomposition can be influenced by the substituents on the chalcone core.[2]
Q6: How do I select the appropriate heating rate for my TG/DSC experiment?
A6: The heating rate can significantly affect the results.
-
Lower heating rates (e.g., 5-10 °C/min): Provide better resolution of closely occurring thermal events.
-
Higher heating rates (e.g., 20 °C/min): Can increase the sensitivity of the measurement, resulting in sharper peaks, but may also cause a shift of transition temperatures to higher values. A common starting point for routine analysis is 10 °C/min. It is often recommended to run experiments at multiple heating rates to understand the kinetics of decomposition.[4]
Quantitative Data Summary
| Compound | Initial Decomposition Temperature (°C) | Decomposition Range (°C) | Total Mass Loss (%) | Key DSC Events |
| 4-Hydroxychalcone Derivative | - | - | - | Melting Point: ~186 °C[1] |
| Chalcone (unsubstituted) | ~150-179 | 150-326 | ~92.72 | - |
| 4-Methoxy Substituted Chalcone | 179 | 179-325 | 55.71 | - |
| 4-Bromo Substituted Chalcone | - | - | - | Increased stability noted[2] |
| 4-Nitro Substituted Chalcone | - | - | - | Decreased stability noted[2] |
Note: The data for substituted chalcones are taken from a study on various novel chalcones and are intended to provide a comparative context.[2]
Experimental Protocol: TG/DSC of this compound
This protocol outlines a general procedure for the thermal analysis of this compound. Instrument-specific parameters should be adjusted according to the manufacturer's recommendations.
1. Instrument Preparation and Calibration:
- Ensure the TG/DSC instrument is clean and has been recently calibrated for temperature and heat flow using appropriate standards (e.g., indium, zinc).
- Turn on the purge gas (high purity nitrogen at a flow rate of 20-50 mL/min) and allow the system to stabilize.
2. Sample Preparation:
- Accurately weigh 2-5 mg of the finely powdered this compound sample into a clean, tared aluminum or alumina crucible.
- Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
- For DSC, loosely cover the crucible with a lid. For TG, an open crucible is often used to allow for the escape of volatile decomposition products.
3. Experimental Conditions:
- Temperature Program:
- Equilibrate at 30 °C.
- Ramp up to a final temperature of 600 °C at a heating rate of 10 °C/min. (The final temperature can be adjusted based on the expected decomposition range).
- Purge Gas: High purity nitrogen at a flow rate of 50 mL/min.[3]
- Data Acquisition: Record the sample weight (TG), derivative of weight loss (DTG), and differential heat flow (DSC) as a function of temperature.
4. Post-Experiment Analysis:
- TG/DTG Curve: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the DTG peak), and the percentage of mass loss for each decomposition step.
- DSC Curve: Identify endothermic and exothermic peaks. For this compound, determine the onset and peak temperature of the melting endotherm. Calculate the enthalpy of fusion (ΔH) from the peak area.
Diagrams
References
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 4'-Hydroxychalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, have emerged as a promising scaffold in anticancer drug discovery due to their diverse biological activities and relatively simple chemical structure. Among the numerous derivatives, 4'-Hydroxychalcone has garnered significant attention. This guide provides an objective comparison of the anticancer performance of this compound against other notable chalcone derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Anticancer Activity: A Quantitative Overview
The anticancer efficacy of chalcones is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other representative chalcone derivatives against various human cancer cell lines, compiled from multiple studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 15 (48h) | [1] |
| HT-29 (Colon) | >100 | [2] | |
| A549 (Lung) | >100 | [2] | |
| Licochalcone A | A549 (Lung) | 45 µg/mL (24h) | [2] |
| MCF-7 (Breast) | 45 µg/mL (24h) | [2] | |
| T24 (Bladder) | 45 µg/mL (24h) | [2] | |
| Xanthohumol | A549 (Lung) | - | [2] |
| Panduratin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [2] |
| T47D (Breast) | 17.5 (24h), 14.5 (48h) | [2] | |
| HT-29 (Colon) | 9 µg/mL | [2] | |
| Chalcone-Thiazole Derivative (Compound 173) | HepG2 (Liver) | 1.56 | [2] |
| A549 (Lung) | 1.39 | [2] | |
| MCF-7 (Breast) | 1.97 | [2] | |
| Chalcone-Sulfonamide Derivative (Compound 5) | AGS (Gastric) | <1.0 µg/mL | [3] |
| HL-60 (Leukemia) | <1.57 µg/mL | [3] | |
| HeLa (Cervical) | 5.67 ± 0.35 µg/mL | [3] | |
| Chalcone-Sulfonamide Derivative (Compound 7) | AGS (Gastric) | <1.0 µg/mL | [3] |
| HL-60 (Leukemia) | <1.57 µg/mL | [3] | |
| HeLa (Cervical) | 6.34 ± 0.04 µg/mL | [3] |
Note: The activity of chalcones can vary significantly based on the cell line, exposure time, and specific substitutions on the chalcone scaffold.
Structure-Activity Relationship (SAR)
The anticancer activity of chalcones is intricately linked to their chemical structure. Key SAR observations include:
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings significantly influence activity. For instance, the hydroxyl group at the 4'-position in this compound is a common feature in many biologically active chalcones.[4] The presence of multiple methoxy groups can also enhance potency.[5]
-
Heterocyclic Rings: Replacing one or both aromatic rings with heterocyclic systems (e.g., furan, pyrrole, thiazole) can lead to highly potent anticancer agents.[2][6] Thiazole-containing chalcones, for example, have demonstrated superior activity compared to doxorubicin in some cancer cell lines.[2]
-
Molecular Hybridization: Combining the chalcone scaffold with other pharmacologically active moieties, such as sulfonamides or quinolines, has proven to be a successful strategy for developing novel anticancer compounds with enhanced efficacy.[3][6]
Key Signaling Pathways Targeted by Chalcones
Chalcones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most well-documented pathways are NF-κB and Wnt/β-catenin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Several chalcones, including this compound, have been shown to inhibit the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 4'-Hydroxychalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones with a 1,3-diphenyl-2-propen-1-one backbone, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Their simple chemical structure allows for straightforward synthesis and modification, leading to a vast library of derivatives with a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the biological effects of 4'-Hydroxychalcone and other notable chalcone derivatives, supported by experimental data and detailed methodologies.
Anticancer and Anti-inflammatory Activities: A Quantitative Comparison
The anticancer and anti-inflammatory potential of chalcone derivatives is a primary focus of current research. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of their efficacy.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound Name | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Colon (in vivo, ApcMin mice) | Adenoma Reduction | 45% decrease in number, 35% decrease in size (10 mg/kg/day) | [6][7] |
| This compound | Neuroblastoma (MYCN-amplified) | Cytotoxicity | Potent cytotoxin | [8][9] |
| 3-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-2-propen-1-one (IV) | Jurkat (T-lymphocyte) | Cytotoxicity | Highest cytotoxicity among 5 derivatives | [10] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone (1) | BV-2 Microglial Cells | Nitric Oxide (NO) Inhibition | IC50 = 1.1 µM | [11] |
| 2'-hydroxy-3,4,5-trimethoxychalcone (2) | BV-2 Microglial Cells | Nitric Oxide (NO) Inhibition | IC50 = 2.2 µM | [11] |
| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide (4) | MCF-7 (Breast Cancer) | Anticancer Activity | Most potent among a series of chalcone-sulfonamide hybrids | [12] |
| Triazole-benzimidazole-chalcone hybrid (18d) | T47-D (Breast Cancer) | Cytotoxicity | IC50 = 6.23±1.02 µM | [5] |
| Triazole-benzimidazole-chalcone hybrid (18d) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 = 5.89±1.34 µM | [5] |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound Name | Cell Line / Model | Assay | IC50 / Effect | Reference |
| This compound | Leukemia cells | NF-κB Activation Inhibition | Dose-dependent | [13] |
| 2'-hydroxychalcone derivative (1) | Rat Neutrophils | β-glucuronidase Release Inhibition | IC50 = 1.6 ± 0.2 µM | [14] |
| 2'-hydroxychalcone derivative (1) | Rat Neutrophils | Lysozyme Release Inhibition | IC50 = 1.4 ± 0.2 µM | [14] |
| 2',5'-dialkoxychalcone derivative (11) | N9 Microglial Cells | Nitric Oxide (NO) Formation Inhibition | IC50 = 0.7 ± 0.06 µM | [14] |
| Compound 3h | RAW264.7 Macrophages | NO Production Inhibition | Significant inhibition | [15] |
| Compound 3l | RAW264.7 Macrophages | NO Production Inhibition | Significant inhibition | [15] |
| Compound 33 (a (E)-3,4-diphydroxychalcone derivative) | RAW 264.7 Macrophages | ROS Generation Inhibition | Suppressed LPS-induced generation | [16] |
| 4′-fluoro-2′-hydroxy-4-methoxychalcone | In vitro COX assay | COX Inhibition | Highest anti-inflammatory activity in its series | [17] |
| 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5d) | In vivo (rat paw edema) | Anti-inflammatory Activity | 54–62% inhibition | [18] |
Signaling Pathways Modulated by Chalcone Derivatives
Chalcones exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and Wnt/β-catenin pathways are two of the most significantly affected cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several chalcone derivatives, including this compound, have been shown to inhibit this pathway.[13][19]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical in embryonic development and tumorigenesis. This compound has demonstrated the ability to suppress this pathway in the context of intestinal tumorigenesis.[6][7]
Caption: Suppression of the Wnt/β-catenin signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of chalcone derivatives. Specific details may vary between laboratories and studies.
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of chalcone derivatives on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chalcone derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[12]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
2. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
-
Objective: To assess the anti-inflammatory activity of chalcone derivatives by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[15]
-
Methodology:
-
Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of chalcone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of chalcone derivatives on the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, β-catenin).
-
Methodology:
-
Treat cells with the chalcone derivative and/or a stimulant (e.g., TNFα for NF-κB activation) for the desired time.[13]
-
Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug development, particularly in the areas of oncology and inflammatory diseases. The data presented in this guide highlight the potent biological activities of these molecules and the key signaling pathways through which they exert their effects. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of novel chalcone derivatives. Further structure-activity relationship (SAR) studies will be crucial in designing and synthesizing next-generation chalcones with enhanced efficacy and selectivity.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 7. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Efficacy of 4'-Hydroxychalcone and Remdesivir
For Immediate Release
In the ongoing search for effective antiviral therapeutics, both novel chemical entities and repurposed drugs are under intense investigation. This guide provides a detailed comparison of the antiviral efficacy of 4'-Hydroxychalcone, a flavonoid derivative, and remdesivir, a broad-spectrum antiviral medication. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative look at their mechanisms of action, in vitro efficacy, and the experimental protocols used to determine their antiviral activity.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and remdesivir lies in their antiviral strategies. Remdesivir is a direct-acting antiviral , while this compound employs a host-targeting mechanism .
Remdesivir , a prodrug, is metabolized within the host cell to its active triphosphate form. This active metabolite acts as an adenosine nucleotide analog, directly inhibiting the viral RNA-dependent RNA polymerase (RdRp). By competing with the natural ATP substrate, it gets incorporated into the nascent viral RNA chain, leading to delayed chain termination and the cessation of viral replication.[1]
In contrast, This compound targets host cell signaling pathways that the virus hijacks for its own replication. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/AKT/ERK1/2 signaling pathway.[2][3][4] By blocking this pathway, this compound creates an intracellular environment that is non-conducive to viral replication, effectively halting the infection at an early stage.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of this compound and remdesivir against the human coronavirus HCoV-OC43.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | HCoV-OC43 | RD | 1.83 ± 0.17 | 24.63 ± 2.19 | 13.46 | [5] |
| Remdesivir | HCoV-OC43 | RD | 0.07 ± 0.02 | 28.20 ± 2.00 | 402.86 | [5] |
| Remdesivir | HCoV-OC43 | HCT-8 | 0.2 | ≥215 | >1075 | [6] |
| Remdesivir | HCoV-OC43 | NHBE | 0.1 | ≥215 | >2150 | [6] |
| Remdesivir | HCoV-OC43 | Huh7 | Submicromolar | Not Reported | Not Reported | [7] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 value indicates higher potency.
CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that results in the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.
Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI value is desirable, as it indicates that the drug is more toxic to the virus than to the host cells.
Based on the available data against HCoV-OC43 in RD cells, remdesivir exhibits significantly higher potency (lower IC50) and a much greater selectivity index compared to this compound.[5] It is important to note that efficacy can vary depending on the cell line used in the assay, as demonstrated by the different IC50 values for remdesivir in HCT-8, NHBE, and Huh7 cells.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro Antiviral Activity Assay (HCoV-OC43)
1. Cell Culture and Virus Propagation:
-
Cell Lines: Human rhabdomyosarcoma (RD) cells, human colorectal adenocarcinoma (HCT-8) cells, normal human bronchial epithelial (NHBE) cells, and human hepatoma (Huh7) cells were used for antiviral assays. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Virus: Human coronavirus strain HCoV-OC43 was propagated in cultured cells. Viral titers were determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
2. Cytotoxicity Assay (CC50 Determination):
-
Cells were seeded in 96-well plates and incubated overnight.
-
The next day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound or remdesivir).
-
After a 72-hour incubation period, cell viability was assessed using the AlamarBlue assay or other suitable cell viability assays (e.g., CellTiter-Glo).
-
The CC50 value was calculated from the dose-response curve.[5]
3. Antiviral Assay (IC50 Determination):
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Cells were seeded in 96-well plates and infected with HCoV-OC43 at a specific multiplicity of infection (MOI).
-
Simultaneously, the infected cells were treated with serial dilutions of the test compounds.
-
After a 72-hour incubation period, the inhibition of virus-induced CPE was observed microscopically.
-
The cell viability was quantified using the AlamarBlue assay.
-
The IC50 value, the concentration of the compound that inhibits CPE by 50%, was calculated from the dose-response curve.[5]
-
-
Plaque Reduction Assay:
-
Confluent cell monolayers in 6-well or 12-well plates were infected with a known number of plaque-forming units (PFU) of HCoV-OC43.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing agarose and serial dilutions of the test compounds.
-
Plates were incubated for several days until plaques were visible.
-
Cells were then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value was determined as the compound concentration that reduced the number of plaques by 50% compared to the virus control.
-
Visualizing the Mechanisms of Action
The distinct mechanisms of action of this compound and remdesivir can be visualized through the following signaling pathway and experimental workflow diagrams.
References
- 1. Frontiers | Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 4'-Hydroxychalcone Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of 4'-Hydroxychalcone, a naturally derived chalcone with established anti-inflammatory and anti-cancer properties. We will explore its known molecular targets and compare its activity with relevant alternative compounds, supported by experimental data and detailed protocols.
Known Cellular Targets of this compound
This compound exerts its biological effects by interacting with multiple cellular targets. Key among these are the proteasome and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
-
Proteasome Inhibition: this compound has been shown to inhibit the 26S proteasome. This inhibition prevents the degradation of IκBα, a key regulatory protein. As a result, the transcription factor NF-κB (p50/p65) is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the expression of pro-inflammatory and pro-survival genes.[1][2][3][4]
-
EGFR/AKT/ERK1/2 Signaling Pathway: Studies on the closely related isomer, 4-Hydroxychalcone (4HCH), have demonstrated its ability to bind to EGFR. This interaction inhibits the downstream AKT/ERK1/2 signaling pathway, which is crucial for cell proliferation and survival, and is often hijacked by viruses for replication.[5]
-
Mitochondria: this compound has also been observed to affect mitochondrial function, inducing rapid potassium release from mitochondrial vesicles and impairing respiratory control and oxidative phosphorylation in isolated rat liver mitochondria.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by this compound.
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm that this compound is engaging its intended targets within a cellular context. This section provides an overview and detailed protocols for key methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. This technique is invaluable as it allows for target engagement confirmation in intact cells and cell lysates without modifying the compound.[7][8][9][10] A study on the isomer 4-hydroxychalcone (4HCH) successfully used CETSA to demonstrate its direct binding to EGFR in HCoV-OC43-infected RD cells.[5]
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-85% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at various temperatures using a thermal cycler with a gradient function (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control at 37°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific to the putative target (e.g., anti-EGFR or anti-Proteasome subunit).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify cellular targets of small molecules. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[6][11][12][13][14] This method is particularly useful for unbiased target discovery.
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate. To one aliquot, add this compound to the desired final concentration. To another, add the same volume of vehicle (DMSO) as a control.
-
Incubate the mixtures at room temperature for 1 hour with gentle shaking.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each sample. The optimal protease concentration and digestion time must be determined empirically to achieve near-complete digestion in the vehicle control.
-
Incubate at room temperature for a set time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands using Coomassie staining or silver staining.
-
-
Target Identification:
-
Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle-treated lane. These represent proteins protected from proteolysis.
-
Excise the protected bands from the gel and identify the proteins using mass spectrometry.
-
Validate the identified targets using Western blotting on a repeat DARTS experiment.
-
Downstream Effect Analysis
Confirming target engagement can also be achieved by measuring the downstream consequences of the drug-target interaction. For this compound, this involves assessing the status of the NF-κB pathway.
-
Cell Treatment and Fractionation:
-
Treat cells with this compound (e.g., 20-40 µM) for 2 hours, followed by stimulation with TNFα (e.g., 20 ng/mL) for 30-60 minutes to activate the NF-κB pathway.[4]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blotting:
-
Analyze the cytoplasmic fraction for levels of IκBα. A successful engagement of the proteasome by this compound will prevent IκBα degradation, leading to higher levels compared to the TNFα-only control.
-
Analyze the nuclear fraction for levels of the p65 subunit of NF-κB. Successful target engagement will result in lower levels of nuclear p65, as its translocation is blocked.
-
Use appropriate loading controls for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
Comparison with Alternatives
The performance of this compound can be benchmarked against other compounds targeting similar pathways.
Comparison with Bortezomib (Proteasome Inhibitor)
Bortezomib is a well-established, FDA-approved proteasome inhibitor used in cancer therapy. While both this compound and Bortezomib inhibit the proteasome, some evidence suggests that chalcone derivatives may have a distinct mechanism, potentially targeting deubiquitinating enzymes (DUBs) rather than the 20S catalytic core of the proteasome.[15][16]
| Feature | This compound | Bortezomib (PS-341) |
| Source | Natural product derivative[6] | Synthetic peptide boronate[16] |
| Primary Target | 26S Proteasome, potentially DUBs[4][15] | 20S Proteasome (Chymotrypsin-like site)[16] |
| Mechanism | Prevents IκBα degradation, leading to NF-κB inhibition.[2][3] | Directly inhibits proteasomal catalytic activity, leading to accumulation of ubiquitinated proteins.[16] |
| Cellular Effects | Inhibits NF-κB activation, affects mitochondrial function, inhibits EGFR pathway.[2][5][6] | Induces apoptosis, cell cycle arrest, potent anti-myeloma activity.[16] |
| Selectivity | Appears to have less effect on non-transformed cells compared to cancer cells.[2][3] | Can have toxicity and side effects due to broad proteasome inhibition.[16] |
Comparison with Other Chalcones (NF-κB Inhibition)
Different chalcones exhibit varying potencies in inhibiting NF-κB activation. A comparative study in K562 cells provided IC₅₀ values for several chalcones, highlighting the structure-activity relationships within this class of compounds.
| Compound | IC₅₀ for TNFα-induced NF-κB Inhibition (µM) |
| This compound | 24[17] |
| 4-Hydroxychalcone | 35[17] |
| Flavokawain C | 8[17] |
| Calomelanone (dihydrochalcone) | 11[17] |
| Butein | 29[17] |
| 4-Methoxychalcone | 41[17] |
Data from a luciferase-based NF-κB reporter assay in K562 cells.[17]
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide outlines robust, label-free methodologies such as CETSA and DARTS, alongside downstream functional assays, to provide researchers with a comprehensive toolkit for target validation. Comparative data suggests that while this compound shares the proteasome as a target with clinical drugs like Bortezomib, its precise mechanism and broader target profile, including EGFR, may offer a distinct therapeutic window. Further investigation using the described protocols will be essential to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4'-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-hydroxychalcone derivatives, focusing on their structure-activity relationships (SAR) for various biological activities. The information is compiled from recent scientific literature to aid in the rational design of novel therapeutic agents.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The presence and position of substituent groups on the two aromatic rings (Ring A and Ring B) play a crucial role in determining their biological efficacy.[2] This guide specifically focuses on derivatives of this compound, where a hydroxyl group is present at the para-position of Ring A, a feature often associated with enhanced biological activity.[3]
Synthesis of this compound Derivatives
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed aldol condensation of an appropriate acetophenone (containing the 4'-hydroxy group on Ring A) with a substituted benzaldehyde (forming Ring B).[4][5][6]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Biological Activities
The following sections detail the structure-activity relationships of this compound derivatives in key therapeutic areas.
Anti-inflammatory Activity
The anti-inflammatory potential of chalcones is often attributed to their ability to inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS).[1] The substitution pattern on both aromatic rings significantly influences this activity.
Key SAR Findings:
-
Hydroxylation: The presence of a hydroxyl group at the 2'-position of Ring A is reported to be critical for anti-inflammatory activity.[4]
-
Ring B Substituents: Electron-donating groups, such as methoxy (-OCH3), on Ring B can enhance anti-inflammatory effects. For instance, 4'-fluoro-2'-hydroxy-4-methoxychalcone has demonstrated high anti-inflammatory activity.[3]
-
Fluorination: The introduction of a fluorine atom, for example at the 4'-position, has been observed to enhance the biological activities of 2'-hydroxychalcones.[4]
Quantitative Data for Anti-inflammatory Activity:
| Compound ID | Ring A Substitution | Ring B Substitution | Assay | IC50 (µM) | Reference |
| 5d | 4'-Fluoro, 2'-Hydroxy | 4-Methoxy | COX-2 Inhibition | - (Good activity reported) | [4] |
| 29 | 2'-Hydroxy | 3,4,5-Trimethoxy | NO Production | 2.26 | [3] |
| 30 | 2'-Hydroxy, 3',4'-Dimethoxy | 3,4,5-Trimethoxy | NO Production | 1.10 | [3] |
Signaling Pathway Inhibition:
Many anti-inflammatory chalcones exert their effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Antioxidant Activity
The antioxidant capacity of chalcones is primarily linked to their ability to scavenge free radicals. The number and position of hydroxyl groups are critical determinants of this activity.
Key SAR Findings:
-
Hydroxylation: A higher degree of hydroxylation generally correlates with increased antioxidant activity.[2] The 2'-hydroxy group on Ring A is considered important.[4]
-
Electron-donating Groups: Substituents like methoxy groups can contribute to antioxidant potential. For example, a dimethoxychalcone derivative showed high antioxidant activity.[4][7]
Quantitative Data for Antioxidant Activity:
| Compound ID | Ring A Substitution | Ring B Substitution | Assay | IC50 (µM) | Reference |
| 5a | 4'-Fluoro, 2'-Hydroxy | 2,3-Dimethoxy | DPPH Scavenging | - (Highest activity in series) | [4] |
| 42 | 2'-Hydroxy | Pentahydroxy | HOCl Scavenging | 1.0 | [3] |
| 44 | 2'-Hydroxy | Dihydroxy | DPPH Scavenging | - (82.4% scavenging) | [3] |
| - | 4-Hydroxy | Unsubstituted | DPPH Scavenging | - (63.4% inhibition) | [8] |
Anticancer Activity
Chalcone derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[9] Their activity is highly dependent on their substitution patterns.
Key SAR Findings:
-
NF-κB Inhibition: The anticancer effects of some chalcones are moderately correlated with their ability to inhibit NF-κB activation.[10]
-
Methoxy Groups: The presence of multiple methoxy groups on the rings, such as in 3-hydroxy-4,3',4',5'-tetramethoxychalcone, has been associated with potent NF-κB inhibition and cytotoxicity against lung cancer cells.[10]
-
Hydroxylation: Dihydroxylated A rings have been identified as important pharmacophoric elements for antibacterial (and often related cytotoxic) activities.[11]
Quantitative Data for Anticancer Activity:
| Compound Class | Key Structural Features | Cancer Cell Line | Activity | Reference |
| Trimethoxyphenyl analogues | 3,4,5-trimethoxy on Ring B | Various | Antiproliferative | [12] |
| Hydroxymethoxychalcones | Hydroxy and methoxy groups | Lung Cancer | Potent Cytotoxicity | [10] |
Experimental Protocols
Synthesis of 4'-Fluoro-2'-hydroxychalcones (General Procedure)
This protocol is adapted from the synthesis of compounds 5a-d as described in the literature.[4]
-
Reactant Mixture: A mixture of 4'-fluoro-2'-hydroxyacetophenone (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) is dissolved in ethanol.
-
Condensation: An aqueous solution of a base catalyst (e.g., potassium hydroxide) is added dropwise to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: The precipitate is filtered, washed with water, dried, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
DPPH Radical Scavenging Activity Assay
This protocol is a standard method for evaluating antioxidant activity.[4][8]
-
Preparation of Solutions: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol) is prepared (e.g., 0.2 mmol/L). Test compounds are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution (e.g., 2 mL) is mixed with different concentrations of the test compounds.
-
Incubation: The reaction mixtures are shaken and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration. Ascorbic acid is commonly used as a positive control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in activated macrophage cells.[6]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the chalcone derivatives for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.
-
Incubation: The plates are incubated for a longer period (e.g., 24 hours).
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (but stimulated) control wells. The IC50 value is then determined.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols can serve as a valuable resource for the design and development of new, more potent therapeutic agents based on the chalcone scaffold.
References
- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Hydroxychalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various hydroxychalcones, supported by experimental data from peer-reviewed studies. The information presented herein is intended to aid in the research and development of novel antioxidant agents.
Structure-Activity Relationship of Hydroxychalcones as Antioxidants
The antioxidant capacity of hydroxychalcones is intrinsically linked to their molecular structure. The position and number of hydroxyl (-OH) groups on the aromatic rings (A and B rings) are critical determinants of their radical scavenging activity.
Key structural features that enhance the antioxidant activity of chalcones include:
-
Hydroxylation of the B-ring: The antioxidant activity is significantly influenced by the hydroxylation pattern of the B-ring. It has been reported that for chalcones with one or two hydroxyl groups on this ring, the activity increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH (a catechol moiety). The presence of a catechol group in the B-ring is a well-established structural requirement for potent DPPH radical scavenging.
-
Hydroxylation of the A-ring: A free hydroxyl group at the 2'-position of the A-ring is also crucial for maintaining high antioxidant capacity.
-
The α,β-Unsaturated Ketone Moiety: This structural feature is essential for the electron delocalization that facilitates radical stabilization.
Comparative Antioxidant Activity: In Vitro Studies
The antioxidant activity of hydroxychalcones is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound, where a lower IC50 value indicates a higher antioxidant potency.
Below is a summary of the reported IC50 values for various hydroxychalcones from different studies.
| Hydroxychalcone Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | 2.26 | Not Reported | |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 | Not Reported | |
| Phloretin | > Phloridzin | > Phloridzin | |
| Trilobatin | > Phloridzin | > Phloridzin | |
| Neohesperidin dihydrochalcone | > Naringin dihydrochalcone | > Naringin dihydrochalcone |
Note: The data presented is a compilation from various sources and direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below for reference and replication.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compounds (hydroxychalcones)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Dissolve the hydroxychalcone samples in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: Add a specific volume of each sample dilution to the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compounds (hydroxychalcones)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Dissolve the hydroxychalcone samples in methanol to prepare a stock solution and then make serial dilutions.
-
Reaction: Add a small volume of the sample dilution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined graphically as the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant activity of hydroxychalcones using in vitro radical scavenging assays.
Caption: Workflow for assessing antioxidant activity.
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
The following diagram illustrates a simplified signaling pathway of cellular oxidative stress and the potential intervention points for antioxidants like hydroxychalcones.
Caption: Oxidative stress pathway and antioxidant action.
In Vivo Antihypertensive Efficacy of 4'-Hydroxychalcone: A Comparative Guide
For researchers and drug development professionals exploring novel antihypertensive agents, 4'-Hydroxychalcone has emerged as a promising candidate. This guide provides an objective comparison of its in vivo antihypertensive effects against established alternatives, supported by experimental data and detailed protocols.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the in vivo antihypertensive effects of this compound and selected comparator drugs. Efficacy is presented as the reduction in systolic and diastolic blood pressure in established animal models of hypertension.
| Compound | Animal Model | Dosage | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| This compound | Angiotensin II-induced hypertensive mice | 40 mg/kg/day (i.p.) | Inhibited Ang II-induced increase | Not specified | [1] |
| Cryptochrome-null mice on high-salt diet | 40 mg/kg (oral) | Lowered elevated SBP (exact value not specified in abstract) | Not specified | [2][3] | |
| Captopril | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg (oral) | 18 ± 3 mmHg | Not specified | [4] |
| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg (gavage) | Significant decrease | Not specified | ||
| Olmesartan | Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day (low dose) | Partial reduction | Not specified | [5] |
| Spontaneously Hypertensive Rats (SHR) | 15 mg/kg/day (high dose) | Normalized SBP | Not specified | [5] | |
| Taxifolin | Spontaneously Hypertensive Rats (SHR) | 15 mg/kg/day (oral) | Reduction to 188.34 ± 4.05 mmHg | Dose-dependent reduction | [6] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day (oral) | Reduction to 162.25 ± 4.33 mmHg | Dose-dependent reduction | [6] | |
| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day (oral) | Reduction to 132.38 ± 3.14 mmHg | Dose-dependent reduction | [6] |
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of these compounds are mediated by distinct signaling pathways.
This compound exerts its effects through multiple pathways, including the inhibition of the NF-κB and PI3K/AKT signaling pathways.[1] This leads to reduced inflammation, attenuation of hyperaldosteronism, and prevention of renal injury.
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Olmesartan is an angiotensin II receptor blocker (ARB), preventing angiotensin II from binding to its receptor and exerting its vasoconstrictive effects.
Taxifolin exhibits its antihypertensive effects through multiple vascular mechanisms, including the PI3K/Akt/eNOS and NO–sGC–cGMP pathways, leading to vasodilation.[6]
Experimental Protocols
Standardized protocols are crucial for the in vivo validation of antihypertensive agents.
Hypertension Induction Models
-
Angiotensin II (Ang II)-Induced Hypertension: This model is established by continuous subcutaneous infusion of Ang II using osmotic minipumps.[7] A typical protocol involves implanting a minipump delivering Ang II at a rate of 500-1000 ng/kg/min for several days to weeks to induce a sustained increase in blood pressure.[1][8]
-
High-Salt Diet-Induced Hypertension: In susceptible rodent strains, hypertension can be induced by feeding a diet with high sodium content (e.g., 4-8% NaCl) for several weeks.[9][10] This model is often used to study salt-sensitive hypertension.
Blood Pressure Measurement
-
Tail-Cuff Plethysmography: This is a common non-invasive method for measuring systolic and diastolic blood pressure in conscious rodents.[11][12][13] The animal is placed in a restrainer, and a cuff is placed around the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, allowing for the determination of blood pressure. To ensure accuracy, animals should be acclimated to the procedure for several days before measurements are taken.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo antihypertensive effects of a test compound.
References
- 1. 4-Hydroxychalcone attenuates AngII-induced cardiac remodeling and dysfunction via regulating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxychalcone attenuates hyperaldosteronism, inflammation, and renal injury in cryptochrome-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute blood pressure and urinary responses to single dose combinations of captopril and diuretics in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of olmesartan and enalapril at low or high doses on cardiac, renal and vascular interstitial matrix in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin [mdpi.com]
- 7. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 8. ahajournals.org [ahajournals.org]
- 9. High Salt Diet-induced pathology in mice - Enamine [enamine.net]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Unveiling the Analgesic Potential of 4'-fluoro-2'-hydroxychalcone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic activity of a series of 4'-fluoro-2'-hydroxychalcone derivatives. Drawing upon key experimental data, this document outlines the compounds' performance, details the methodologies used for their evaluation, and explores their mechanism of action.
A recent study has synthesized and evaluated a novel series of 4'-fluoro-2'-hydroxychalcones (5a-d) and their corresponding dihydropyrazole derivatives (6a-d) for their potential as analgesic agents.[1][2] Among the synthesized chalcones, the monomethoxychalcone derivative, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5d) , and its dihydropyrazole counterpart (6d) have emerged as the most potent compounds, exhibiting significant analgesic and anti-inflammatory properties.[1][2]
Comparative Analgesic Activity
The analgesic efficacy of the synthesized chalcone derivatives was assessed using two standard preclinical models: the hot-plate test and the acetic acid-induced writhing test. These assays evaluate both central and peripheral analgesic effects.
Hot-Plate Test
The hot-plate test is a widely used method to assess central antinociceptive activity. The results, summarized in Table 1, indicate the percentage increase in the pain threshold after the administration of the test compounds. Notably, compound 5d demonstrated a significant increase in pain threshold, particularly at the 1-hour mark. Its corresponding dihydropyrazole derivative, 6d , exhibited even more potent and sustained analgesic activity.
| Compound | Dose | % Increase in Pain Threshold (1h) | % Increase in Pain Threshold (2h) |
| 5d | Not Specified | 35.2% | 3.52% |
| 6b | Not Specified | 30.3% | 20.0% |
| 6c | Not Specified | 33.5% | 33.7% |
| 6d | Not Specified | 68.5% | 50.4% |
| Table 1: Analgesic Activity of 4'-fluoro-2'-hydroxychalcone Derivatives in the Hot-Plate Test. Data has been compiled from the available research.[1] |
Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic activity. While the specific percentage of writhing inhibition for the 4'-fluoro-2'-hydroxychalcone derivatives (5a-d) was not explicitly detailed in the reviewed literature, the study did indicate that the monomethoxychalcone 5d and its dihydropyrazole derivative 6d showed the highest activity in this assay.[1][2] This suggests a significant reduction in the number of abdominal constrictions induced by acetic acid, indicative of their potent peripheral analgesic effects.
Unraveling the Mechanism of Action: COX-2 Inhibition
The analgesic and anti-inflammatory effects of these 4'-fluoro-2'-hydroxychalcone derivatives are strongly linked to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX-2 enzyme plays a crucial role in the inflammatory cascade and pain signaling by catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4]
Molecular docking studies have been performed to elucidate the interaction between the most active chalcone analogs and the active site of the COX-2 enzyme.[1] This computational analysis provides a model for how these compounds may bind to and inhibit the enzyme, thereby reducing the production of pain-inducing prostaglandins.
Below is a diagram illustrating the proposed signaling pathway for the analgesic action of these chalcone derivatives.
Caption: Inhibition of the COX-2 pathway by 4'-fluoro-2'-hydroxychalcone derivatives.
Experimental Protocols
The evaluation of the analgesic activity of the 4'-fluoro-2'-hydroxychalcone derivatives involved the following key experimental methodologies:
Synthesis of Chalcone Derivatives
The 4'-fluoro-2'-hydroxychalcones (5a-d) were synthesized via an aldol condensation reaction between 4'-fluoro-2'-hydroxyacetophenone and appropriately substituted aldehydes.[1] The dihydropyrazole derivatives (6a-d) were subsequently prepared through the cyclization of the corresponding chalcones with hydrazine hydrate.[1]
Below is a generalized workflow for the synthesis process.
Caption: Synthesis of chalcone and dihydropyrazole derivatives.
Hot-Plate Test Protocol
The hot-plate test was conducted to evaluate the central analgesic activity of the compounds. While specific parameters such as the animal model (species, sex, weight) and drug dosages were not fully detailed in the reviewed literature, a general protocol for this test is as follows:
-
Animal Selection: Mice or rats are typically used for this assay.
-
Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
The baseline reaction time (latency) of each animal to the thermal stimulus (e.g., licking of the paws, jumping) is recorded before drug administration.
-
The test compounds or a standard analgesic are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
At specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, the animals are placed back on the hot plate, and the reaction time is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The percentage increase in pain threshold is calculated using the formula: % Increase = [ (Test Latency - Baseline Latency) / Baseline Latency ] x 100
Acetic Acid-Induced Writhing Test Protocol
The acetic acid-induced writhing test was employed to assess the peripheral analgesic effects. A standard protocol for this test is outlined below:
-
Animal Selection: Mice are commonly used for this test.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or a standard non-steroidal anti-inflammatory drug (NSAID) are administered to the respective groups.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing.
-
The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15 or 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control ] x 100
Conclusion
The investigation into 4'-fluoro-2'-hydroxychalcone derivatives has identified promising candidates for the development of new analgesic agents. The monomethoxychalcone 5d and its dihydropyrazole analog 6d have demonstrated superior analgesic activity in both central and peripheral pain models. Their mechanism of action, believed to be through the inhibition of the COX-2 enzyme, provides a solid foundation for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel chalcone derivatives in the pursuit of more effective pain management therapies.
References
- 1. Analgesic effects of the COX-2 inhibitor parecoxib on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4'-Hydroxychalcone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Hydroxychalcone, a chalcone with notable biological activities. Adherence to these guidelines is critical due to the compound's potential hazards.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during use and disposal. It is a skin and serious eye irritant, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Some safety data sheets also indicate that it may be harmful if swallowed.[5]
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection (such as safety glasses or goggles), and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2][3][4][5]
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2][3] |
| Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3][4][5] |
| May cause respiratory irritation | STOT SE 3 | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2][3][4][5] |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment. Collect spillage.[1] |
| Harmful if swallowed | Acute toxicity, Oral | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[5] |
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4][5] This ensures that the chemical is managed in an environmentally responsible manner and in compliance with regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, properly labeled, and sealed waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to the appropriate laboratory or institutional safety officer.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
